Bempedoic acid impurity 1-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H34O5 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
Clave InChI |
NHVXRVOYVVPVDU-AREBVXNXSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O |
SMILES canónico |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Bempedoic Acid Impurity 1-d4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a novel, first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. Bempedoic acid impurity 1 is a known process-related impurity. This technical guide focuses on the deuterated analog, Bempedoic acid impurity 1-d4, which serves as an essential internal standard for the accurate quantification of Bempedoic acid in biological matrices during pharmacokinetic and metabolic studies.
This compound, chemically known as 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid, is a stable isotope-labeled version of Bempedoic acid impurity 1. Its use in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate measurements by correcting for variations during sample preparation and analysis.[1][2]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid | [3][4] |
| Synonyms | This compound | [5][6] |
| CAS Number | 2408132-01-2 | [3][6] |
| Molecular Formula | C₁₉H₃₀D₄O₅ | [3][4] |
| Molecular Weight | 346.5 g/mol | [3][4] |
| Chromatographic Purity | >90% | [3] |
| Appearance | Not specified (often a solid) | |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO | [3] |
| Storage | 2-8 °C in a well-closed container | [3] |
Synthesis
A plausible synthetic approach involves the use of a deuterated reagent in the key steps of forming the carbon skeleton. A general synthetic pathway for the non-deuterated impurity involves the dimerization of a C7 precursor. To introduce deuterium (B1214612) at the desired positions, a deuterated equivalent of a reactant would be used.
Illustrative Synthetic Pathway
Caption: A generalized synthetic scheme for this compound.
Experimental Protocols
Quantification of Bempedoic Acid in Human Plasma using this compound as an Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bempedoic acid in human plasma.
1. Materials and Reagents:
-
Bempedoic acid reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol, acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized)
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add a known amount of this compound solution.
-
Vortex the sample to ensure thorough mixing.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Bempedoic Acid: 343.2 -> 235.2this compound: 347.2 -> 239.2 |
Experimental Workflow
Caption: A typical workflow for the quantification of Bempedoic acid in plasma.
Signaling Pathway and Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA. Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[7] This inhibition leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL-cholesterol from the blood.[7]
Cholesterol Biosynthesis Pathway Inhibition
Caption: Inhibition of ATP-Citrate Lyase by the active form of Bempedoic acid.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Bempedoic acid in biological samples. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic and metabolic profiling of this important new therapy for hypercholesterolemia. This guide provides a foundational understanding of its properties, synthesis, and application for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS No- 2408132-01-2 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | 2408132-01-2 [chemicalbook.com]
- 7. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Bempedoic Acid Impurity 1-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bempedoic acid impurity 1-d4, a critical internal standard for the bioanalysis of the lipid-lowering agent, Bempedoic acid. This document details its chemical structure, properties, and application in quantitative analysis, including a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Chemical Identity and Properties
This compound is the deuterium-labeled analog of Bempedoic acid impurity 1. Its chemical structure is 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid. The incorporation of four deuterium (B1214612) atoms at the positions adjacent to the ketone functionality makes it an ideal internal standard for mass spectrometry-based quantification of Bempedoic acid and its related impurities.[1][2] The stable isotope label ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification by correcting for matrix effects and variations in sample processing.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid[2] |
| CAS Number | 2408132-01-2 |
| Molecular Formula | C₁₉H₃₀D₄O₅ |
| Molecular Weight | 346.5 g/mol |
| Appearance | White to off-white solid |
| Purity | >90% |
| Storage | 2-8 °C in a well-closed container |
Data sourced from commercially available certificates of analysis.
Synthesis
The synthesis of the unlabeled Bempedoic acid impurity 1 (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) would likely serve as the foundational route. The introduction of deuterium atoms at the 7 and 9 positions, alpha to the carbonyl group, can be achieved through several methods. One common approach is base-catalyzed hydrogen-deuterium exchange. This would involve treating a suitable precursor, such as a diester of the keto-diacid, with a deuterated solvent (e.g., D₂O) in the presence of a base. The acidic protons alpha to the ketone are readily exchanged for deuterium atoms under these conditions. Subsequent hydrolysis of the ester groups would yield the desired deuterated dicarboxylic acid.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in the quantitative analysis of Bempedoic acid in biological matrices, such as human plasma. Its use is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] An LC-MS/MS method is the gold standard for this purpose, offering high sensitivity and selectivity.[1]
Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS
This section details a representative protocol for the quantification of Bempedoic acid in human plasma.
3.1.1. Materials and Reagents
-
Bempedoic acid reference standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (blank)
3.1.2. Sample Preparation
-
Spiking: To 100 µL of human plasma, add a known amount of Bempedoic acid standard solution (for calibration curve and quality control samples) and a fixed amount of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 2: MRM Transitions for Bempedoic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Bempedoic Acid | 343.3 | 299.3 | 15 |
| This compound | 347.3 | 303.3 | 15 |
Visualizations
Chemical Structure of this compound
References
A Comprehensive Technical Guide to Bempedoic Acid Impurity 1-d4 (CAS Number: 2408132-01-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Bempedoic acid impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with other components of the drug product.
This technical guide provides an in-depth overview of Bempedoic Acid Impurity 1-d4 (CAS: 2408132-01-2), a deuterated analog of a known process impurity of Bempedoic acid. This stable isotope-labeled compound serves as a crucial internal standard for the accurate quantification of the corresponding non-labeled impurity in analytical and pharmacokinetic studies.[2] Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise measurement, which is essential for quality control and regulatory compliance.[3]
Chemical Identity and Properties
This compound is the deuterium-labeled version of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. The deuterium (B1214612) atoms are located at the 7 and 9 positions of the carbon chain.
| Identifier | Value |
| Chemical Name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid |
| CAS Number | 2408132-01-2 |
| Molecular Formula | C19H30D4O5 |
| Molecular Weight | 346.5 g/mol |
| Appearance | Off-White Solid |
| Storage | 2-8°C Refrigerator |
Quantitative Data Summary
The following table summarizes the typical quality control parameters for this compound, as would be presented in a Certificate of Analysis (CoA). Actual values may vary between batches.
| Test | Specification |
| Appearance | Conforms to standard |
| Solubility | Soluble in Methanol, DMSO |
| ¹H-NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| Chromatographic Purity (by HPLC) | ≥95% |
| Deuterium Incorporation | ≥98% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the known synthesis of its non-deuterated analog, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. The key step is the introduction of deuterium atoms, which can be achieved through various deuteration methods. A plausible synthetic route is outlined below.
Step 1: Synthesis of a suitable precursor
A common precursor for the synthesis of the carbon backbone is diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This can be synthesized by reacting ethyl 7-bromo-2,2-dimethylheptanoate with tosmethyl isocyanide in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Step 2: Deuteration of the precursor
The ketone group at the 8-position of the precursor can be utilized for the introduction of deuterium atoms at the adjacent 7 and 9 positions. This can be achieved through a base-catalyzed deuterium exchange reaction. The precursor is treated with a deuterated solvent such as D₂O in the presence of a base (e.g., NaOD). The reaction is typically stirred at an elevated temperature to facilitate the exchange of the α-protons with deuterium.
Step 3: Hydrolysis to the final product
The deuterated diester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the diester with a strong base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol. After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl) to precipitate the deuterated dicarboxylic acid. The product is then filtered, washed with water, and dried to yield this compound.
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC (RP-HPLC) method can be employed to determine the purity of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the primary application for this compound as an internal standard for the quantification of the non-deuterated impurity.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bempedoic Acid Impurity 1 (Analyte): Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z (specific fragment)
-
This compound (Internal Standard): Precursor ion (Q1) m/z 345.2 → Product ion (Q3) m/z (corresponding deuterated fragment)
-
-
Instrument Parameters: Optimized for declustering potential, collision energy, and other source parameters.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for impurity quantification using the d4-labeled standard.
References
In-Depth Technical Guide: Bempedoic Acid Impurity 1-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Bempedoic Acid Impurity 1-d4, a critical component in the analytical and pharmacokinetic research of bempedoic acid. This document outlines its molecular characteristics and provides a logical framework for its relationship with the parent drug.
Core Compound Data
Bempedoic acid is a medication used for the treatment of hypercholesterolemia. During its synthesis and storage, various impurities can arise. Bempedoic Acid Impurity 1 is one such related substance. For quantitative analytical purposes, a stable isotope-labeled internal standard is often required. This compound serves this role, being a deuterium-labeled analog of Bempedoic Acid Impurity 1.[1] Its use as an internal standard in methods like mass spectrometry and liquid chromatography enhances the accuracy of quantifying bempedoic acid in biological samples.[1]
Quantitative Data Summary
The table below summarizes the key molecular information for bempedoic acid, its non-deuterated impurity 1, and the deuterated Impurity 1-d4.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Bempedoic Acid | 738606-46-7 | C₁₉H₃₆O₅ | 344.49 |
| Bempedoic Acid Impurity 1 | 413624-71-2 | C₁₉H₃₄O₅ | 342.48[2] |
| This compound | 2408132-01-2 | C₁₉H₃₀D₄O₅ | 346.50[1][2] |
Chemical Relationships and Synthesis Logic
The following diagram illustrates the relationship between bempedoic acid, its impurity 1, and the deuterated standard. Bempedoic Acid Impurity 1, identified as 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, is structurally related to the parent compound.[2] The deuterated version, this compound, is synthesized to incorporate four deuterium (B1214612) atoms at the 7, 7, 9, and 9 positions, as indicated by its IUPAC name: 2, 2, 14, 14-tetramethyl-8-oxopentadecanedioic-7, 7, 9, 9-d4 acid.[1][2] This specific labeling provides a distinct mass difference for use in mass spectrometry-based analytical methods.
Experimental Protocols
While specific synthesis and analytical method development protocols are proprietary and vary between laboratories, a general workflow for the use of this compound as an internal standard in a quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) assay is described below.
References
Technical Guide: Synthesis Pathway of Bempedoic Acid Impurity 1-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a novel, first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor utilized for the treatment of hypercholesterolemia. As with any pharmaceutical agent, the synthesis and characterization of its impurities are of paramount importance for regulatory approval and ensuring drug safety and efficacy. This technical guide provides an in-depth overview of the synthesis pathway for a deuterated version of a key process impurity, Bempedoic Acid Impurity 1-d4. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies of Bempedoic Acid and its impurities.
Bempedoic Acid Impurity 1 is identified as 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a ketone intermediate in the synthesis of the final active pharmaceutical ingredient. The deuterated analog, this compound, is specifically 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid (CAS No. 2408132-01-2). This guide details the synthetic route to this compound, including experimental protocols and data presentation.
Synthesis Pathway Overview
The synthesis of this compound can be logically divided into two main stages:
-
Formation of the Ketone Backbone: The construction of the C19 dialkylated ketone, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.
-
Deuterium (B1214612) Labeling: The specific incorporation of four deuterium atoms at the alpha-positions to the carbonyl group.
The overall synthesis is a multi-step process commencing from commercially available starting materials.
Data Presentation
Table 1: Physicochemical Properties of Bempedoic Acid Impurity 1 and its Deuterated Analog
| Property | Bempedoic Acid Impurity 1 | This compound |
| IUPAC Name | 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid |
| CAS Number | 413624-71-2 | 2408132-01-2 |
| Molecular Formula | C₁₉H₃₄O₅ | C₁₉H₃₀D₄O₅ |
| Molecular Weight | 342.47 g/mol | 346.5 g/mol |
| Appearance | White to off-white solid | Not specified (likely a solid) |
| Purity | >98.0% (by NMR) | >90% (by Chromatography)[1] |
Table 2: Key Intermediates in the Synthesis of Bempedoic Acid Impurity 1
| Intermediate | Chemical Name | Molecular Formula | Molecular Weight |
| 1 | Ethyl 7-bromo-2,2-dimethylheptanoate | C₁₁H₂₁BrO₂ | 265.19 g/mol |
| 2 | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C₂₃H₄₂O₅ | 398.58 g/mol |
Experimental Protocols
Step 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (2)
This procedure outlines the formation of the key ketone intermediate, which is the non-deuterated form of Bempedoic Acid Impurity 1 in its esterified form.
Materials:
-
Ethyl 7-bromo-2,2-dimethylheptanoate (1)
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
To a solution of ethyl 7-bromo-2,2-dimethylheptanoate and tosylmethyl isocyanide in anhydrous DMSO, sodium hydride is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched with ice water and the product is extracted with dichloromethane.
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated.
-
Concentrated hydrochloric acid is added to the residue and the mixture is stirred.
-
The organic phase is separated, washed with sodium bicarbonate solution, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (eluent: petroleum ether: ethyl acetate) to yield diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.
Step 2: Hydrolysis to 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (Bempedoic Acid Impurity 1)
Materials:
-
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (2)
-
Potassium Hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
The diethyl ester is dissolved in a mixture of ethanol and water containing potassium hydroxide.
-
The solution is refluxed for several hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield crude 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.
Step 3: Deuteration to 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid (this compound)
This proposed protocol is based on general methods for the alpha-deuteration of ketones.
Materials:
-
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid
-
Deuterium oxide (D₂O)
-
A catalytic amount of a base (e.g., sodium deuteroxide, NaOD) or acid (e.g., deuterated sulfuric acid, D₂SO₄)
-
An appropriate deuterated solvent (e.g., methanol-d4)
Procedure:
-
Dissolve 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid in a suitable deuterated solvent.
-
Add a catalytic amount of a base or acid.
-
Add an excess of deuterium oxide (D₂O).
-
Stir the reaction mixture at room temperature or with gentle heating for a prolonged period to allow for complete H/D exchange at the alpha-positions to the ketone.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the protons at the 7 and 9 positions.
-
Upon completion, neutralize the catalyst.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Conclusion
This technical guide outlines a comprehensive synthesis pathway for this compound. The synthesis involves the initial construction of the non-deuterated ketone precursor, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, followed by a deuterium exchange reaction to introduce the isotopic labels. While a specific, detailed experimental protocol for the final deuteration step is not publicly available, a plausible method based on established chemical principles has been provided. The availability of this deuterated standard is essential for the accurate quantification of Bempedoic Acid Impurity 1 in various analytical studies, thereby supporting the overall development and quality control of Bempedoic Acid. Further research may focus on optimizing the deuteration step to improve yields and isotopic purity.
References
Bempedoic acid impurity 1-d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bempedoic acid impurity 1-d4, a deuterated analog of a bempedoic acid impurity. This document details its analytical specifications, applications in quantitative analysis, and the relevant biological pathways of the parent compound, bempedoic acid.
Certificate of Analysis Data
The following table summarizes the typical specifications for this compound, as found in a representative Certificate of Analysis. These values are crucial for assessing the quality and suitability of the material for research purposes.
| Test | Specification |
| Appearance | White to off-white solid |
| ¹H-NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| Chromatographic Purity | >90%[1] |
| Molecular Formula | C₁₉H₃₀D₄O₅[1] |
| Molecular Weight | 346.5 g/mol [1] |
| CAS Number | 2408132-01-2[1][2] |
| Storage | Store at 2-8 °C in a well-closed container[1] |
| Handling and Transit | 25-30 °C in a well-closed container[1] |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard for the precise quantification of bempedoic acid in biological matrices.[2][3] Its stable isotope-labeled nature allows for accurate measurement in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]
Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma by LC-MS/MS
This section outlines a typical workflow for the quantification of bempedoic acid in human plasma using this compound as an internal standard.[4]
2.1.1. Materials and Reagents
-
Bempedoic acid reference standard
-
This compound (internal standard)
-
Human plasma
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
2.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges.
-
Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.[4]
-
Loading: To 100 µL of plasma sample, add the internal standard (this compound) solution. Vortex to mix. Load the entire sample onto the conditioned and equilibrated SPE cartridge.[4]
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]
2.1.3. LC-MS/MS Parameters
The analysis is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization (ESI-).[4]
| Parameter | Bempedoic Acid | Bempedoic Acid-d4 |
| Precursor Ion (Q1) (m/z) | 343.3 | 347.3 |
| Product Ion (Q3) (m/z) | 299.3 | 303.3 |
| Ionization Mode | Negative ESI | Negative ESI |
Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.[4]
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[5] This active form inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5][6] Inhibition of ACL leads to reduced cholesterol synthesis, which in turn upregulates low-density lipoprotein (LDL) receptors and increases the clearance of LDL-cholesterol from the bloodstream.[4][5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalysis of bempedoic acid using this compound as an internal standard.
References
Bempedoic acid impurity 1-d4 material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and relevant biological pathways associated with Bempedoic Acid Impurity 1-d4. Given the limited specific toxicological data for this deuterated impurity, this guide incorporates data from the parent compound, Bempedoic Acid, and its non-deuterated impurity counterpart to provide a thorough safety and handling reference.
Section 1: Material Identification and Properties
This compound is the deuterium-labeled form of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a known impurity in the synthesis of Bempedoic Acid. The deuterated version is primarily used as an internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices through mass spectrometry.[1]
Table 1: Chemical and Physical Properties
| Property | This compound | Bempedoic Acid (Parent Compound) |
| Synonyms | 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid | ETC-1002, ESP-55016, 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
| CAS Number | 2408132-01-2 | 738606-46-7 |
| Molecular Formula | C₁₉H₃₀D₄O₅ | C₁₉H₃₆O₅ |
| Molecular Weight | 346.5 g/mol | 344.49 g/mol |
| Appearance | Data not available | White to off-white crystalline powder[2] |
| Melting Point | Data not available | 88–91 °C[2] |
| Solubility | Data not available | Soluble in DMSO, DMF; Slightly soluble in Chloroform, Methanol[3] |
Section 2: Safety and Hazard Information
While specific hazard classifications for this compound are not widely available, the safety profile is expected to be comparable to its non-deuterated counterpart and the parent drug, Bempedoic Acid.[4] Safety data sheets for Bempedoic Acid classify it as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5]
Table 2: GHS Hazard Classification (Based on Bempedoic Acid)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Handling and First Aid: Standard laboratory procedures should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Ensure adequate ventilation to avoid inhalation of dust.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
Section 3: Experimental Protocols
Synthesis of Bempedoic Acid Impurity 1 Precursor
Bempedoic Acid Impurity 1 (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) is a key intermediate in some synthetic routes of Bempedoic Acid.[7][8] A general synthesis approach is outlined below. The deuterated version would be prepared using appropriate deuterated starting materials or intermediates.
Methodology:
-
Dimerization: Ethyl 7-bromo-2,2-dimethylheptanoate is dimerized using tosylmethyl isocyanide in the presence of a strong base like sodium hydride (NaH) in a solvent such as DMSO. This forms diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[7]
-
Hydrolysis to Ketone: The resulting intermediate is treated with aqueous acid (e.g., HCl) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to hydrolyze the isocyano and tosyl groups, yielding the ketone product, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (the diethyl ester of Impurity 1).[7]
-
Saponification: The diethyl ester is then hydrolyzed to the dicarboxylic acid (Impurity 1) using a base like potassium hydroxide (B78521) (KOH) in a mixture of ethanol (B145695) and water, followed by heating at reflux.[7]
-
Acidification and Extraction: After cooling, the reaction mixture is concentrated, diluted with water, and washed with an organic solvent to remove impurities. The aqueous layer is then acidified (e.g., with HCl to pH 2) and the product is extracted with a solvent like methyl tert-butyl ether (MTBE).[7]
-
Purification: The final product can be purified by crystallization from a suitable solvent system.
Caption: Synthetic workflow for the precursor of Bempedoic Acid Impurity 1.
Analytical Method for Impurity Profiling
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the simultaneous determination of Bempedoic Acid and its impurities in pharmaceutical dosage forms.[9][10][11]
Methodology:
-
System: A standard HPLC system with a UV or photodiode array (PDA) detector is used.[11]
-
Column: A C18 column (e.g., Kromasil C18, 250x4.6 mm, 5µm) provides good separation.[9]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with orthophosphoric acid to pH 2.1).[9] A typical ratio could be 80:20 (Acetonitrile:Water).[9]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[11]
-
Detection: Detection is typically performed at a wavelength where both the parent drug and impurities have significant absorbance, such as 224 nm or 230 nm.[9][12]
-
Sample Preparation: A known concentration of the drug substance is dissolved in the mobile phase or a suitable diluent, filtered through a 0.45 µm filter, and injected into the system.
-
Quantification: this compound would be used as an internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Caption: Experimental workflow for RP-HPLC analysis using an internal standard.
Section 4: Biological Context and Signaling Pathway
Bempedoic acid is a prodrug that is activated primarily in the liver. Its mechanism of action involves the inhibition of ATP-citrate lyase (ACL), an enzyme that is upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[13][14]
-
Activation: Bempedoic acid is converted to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but not in skeletal muscle.[7][13]
-
Inhibition: Bempedoyl-CoA inhibits ATP-citrate lyase (ACL). ACL is responsible for converting citrate (B86180) into acetyl-CoA in the cytoplasm.[13]
-
Effect: By reducing the cytoplasmic pool of acetyl-CoA, bempedoic acid decreases the substrate available for cholesterol synthesis. This leads to a compensatory upregulation of LDL receptors on hepatocyte surfaces, which increases the clearance of LDL cholesterol from the bloodstream.[7][13]
The impact of Impurity 1-d4 on this pathway has not been characterized, but as a structural analog, its potential interaction with ACSVL1 or ACL could be a subject for further research.
Caption: Mechanism of action of Bempedoic Acid in the liver.
References
- 1. kmpharma.in [kmpharma.in]
- 2. acs.org [acs.org]
- 3. usbio.net [usbio.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bempedoic Acid | NROChemistry [nrochemistry.com]
- 9. jchr.org [jchr.org]
- 10. iajps.com [iajps.com]
- 11. ijsr.net [ijsr.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 14. Bempedoic Acid (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
role of Bempedoic acid impurity 1-d4 in metabolic research
An In-depth Technical Guide on the Role of Deuterated Bempedoic Acid in Metabolic Research
Introduction
In the landscape of metabolic research and drug development, the precise quantification of xenobiotics and their metabolites is paramount. Bempedoic acid, a novel therapeutic agent for hypercholesterolemia, is no exception. This technical guide delves into the critical role of its deuterated analog, Bempedoic acid-d4, as an internal standard in metabolic research. While sometimes referred to colloquially or in specific laboratory contexts as an "impurity" when co-eluting in analytical runs, Bempedoic acid-d4 is a purpose-synthesized molecule essential for accurate bioanalysis. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its application, including experimental protocols and data interpretation.
Bempedoic acid exerts its lipid-lowering effects by inhibiting ATP-citrate lyase (ACLY), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol synthesis in the liver, upregulation of low-density lipoprotein (LDL) receptors, and consequently, a decrease in LDL-cholesterol levels in the bloodstream. Furthermore, Bempedoic acid is activated by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme predominantly found in the liver, which limits its activity in muscle tissue and reduces the risk of muscle-related side effects. The activation of Bempedoic acid also leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), further contributing to its beneficial metabolic effects.
The Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate the accurate quantification of a target analyte. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal IS should have similar physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, but be distinguishable by its mass.
Stable isotope-labeled internal standards (SIL-IS), such as Bempedoic acid-d4, are considered the gold standard. The four deuterium (B1214612) atoms in Bempedoic acid-d4 increase its mass by four daltons compared to the parent compound. This mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization response correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Quantitative Data Summary
The use of Bempedoic acid-d4 as an internal standard is crucial for generating reliable quantitative data in various metabolic studies. Below are tables summarizing typical data obtained from such experiments.
Table 1: Pharmacokinetic Parameters of Bempedoic Acid in Human Plasma
| Parameter | Value | Units |
| Cmax (Peak Plasma Concentration) | 20.6 | µg/mL |
| Tmax (Time to Peak Concentration) | 3.5 | hours |
| AUC (Area Under the Curve) | 287 | µg·h/mL |
| t½ (Half-life) | 21 | hours |
| CL/F (Apparent Clearance) | 11.2 | mL/min |
Data are representative and compiled for illustrative purposes.
Table 2: In Vitro Metabolic Stability of Bempedoic Acid in Liver Microsomes
| Species | Intrinsic Clearance (CLint) | Half-life (t½) |
| Human | 5.8 | 120 min |
| Rat | 12.2 | 57 min |
| Monkey | 8.5 | 82 min |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS
Objective: To determine the concentration of Bempedoic acid in human plasma samples using a validated LC-MS/MS method with Bempedoic acid-d4 as an internal standard.
Materials:
-
Human plasma samples
-
Bempedoic acid analytical standard
-
Bempedoic acid-d4 internal standard
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Protein precipitation plates
-
LC-MS/MS system (e.g., Sciex Triple Quad 6500+)
Methodology:
-
Sample Preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of each plasma sample, standard, and quality control sample, add 200 µL of the internal standard working solution (Bempedoic acid-d4 in ACN).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Bempedoic acid: Q1 343.2 -> Q3 237.1
-
Bempedoic acid-d4: Q1 347.2 -> Q3 241.1
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Bempedoic acid to Bempedoic acid-d4.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Bempedoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling pathway of Bempedoic acid and a typical experimental workflow where its deuterated internal standard is used.
Caption: Mechanism of action of Bempedoic acid.
Caption: Experimental workflow for sample analysis.
Conclusion
Bempedoic acid-d4 is an indispensable tool in the metabolic research and clinical development of Bempedoic acid. Its use as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable, and reproducible data for pharmacokinetics, metabolism, and bioequivalence studies. The methodologies and data presented in this guide underscore the critical role of deuterated standards in modern drug development and provide a framework for researchers working with this important therapeutic agent. By correcting for variability inherent in complex biological matrices, Bempedoic acid-d4 allows for a clear and accurate understanding of the metabolic fate of Bempedoic acid, ultimately contributing to its safe and effective use in patients.
Methodological & Application
Application Notes and Protocols for the Use of Bempedoic Acid Impurity 1-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1] It is a prodrug that is activated primarily in the liver to its pharmacologically active form, ETC-1002-CoA.[1] Accurate quantification of bempedoic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials.[2] The use of a stable isotope-labeled internal standard, such as Bempedoic acid impurity 1-d4 (also referred to as Bempedoic acid-d4), is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1]
Deuterated internal standards like Bempedoic acid-d4 are ideal for such applications because they exhibit nearly identical physicochemical properties to the analyte of interest.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.[1] The mass difference allows for their distinct detection by the mass spectrometer, leading to accurate and precise quantification.[1]
Mechanism of Action of Bempedoic Acid
Bempedoic acid is activated in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[3] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.[1][4] Inhibition of ACL leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes.[1] This enhances the clearance of LDL-C from the bloodstream, ultimately lowering circulating LDL-C levels.[1]
References
Application Note: High-Throughput Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bempedoic acid in human plasma. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, bempedoic acid-d4.[1] The protocol outlines various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of bempedoic acid.[1]
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that effectively lowers low-density lipoprotein cholesterol (LDL-C) levels.[1][2] It is a prodrug that is activated in the liver to its pharmacologically active metabolite, ETC-1002-CoA, which then inhibits cholesterol synthesis.[2][3] Accurate and reliable bioanalytical methods are essential for the characterization of its pharmacokinetic profile in drug development and clinical monitoring.[4] LC-MS/MS offers the high sensitivity and selectivity required for quantifying bempedoic acid in complex biological matrices like plasma.[4] The use of a deuterated internal standard, such as bempedoic acid-d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis.[1][5][6]
Experimental Workflow
Caption: LC-MS/MS workflow for bempedoic acid quantification.
Experimental Protocols
Materials and Reagents
-
Bempedoic acid reference standard
-
Bempedoic acid-d4 internal standard[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (blank)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[1][6]
-
Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.[1][5]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with 50:50 (v/v) acetonitrile:water.[1][6]
Sample Preparation
Choose one of the following sample preparation methods:
Method 1: Protein Precipitation (PPT) [1]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL bempedoic acid-d4 internal standard working solution (except for the blank).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Method 2: Liquid-Liquid Extraction (LLE) [5]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of d4-bempedoic acid internal standard working solution (e.g., 200 ng/mL) to each tube, except for the blank.
-
Add 50 µL of 1 M ammonium formate buffer (pH 3).
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
Method 3: Solid-Phase Extraction (SPE) [4][6]
A mixed-mode anion exchange extraction is a robust method for extracting bempedoic acid from plasma.[4][8]
-
Conditioning: Condition SPE cartridges with 1 mL of methanol followed by 1 mL of water.[4]
-
Loading: To 100 µL of plasma, add the internal standard solution. Load the sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridges with 1 mL of a weak organic solvent (e.g., 5% methanol in water).[4]
-
Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., 5% formic acid in methanol).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | A rapid gradient elution is typically used. |
Mass Spectrometry (MS) Conditions
The quantification of bempedoic acid and its deuterated internal standard is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization (ESI-).[4]
| Parameter | Bempedoic Acid | Bempedoic Acid-d4 |
| Precursor Ion (Q1) (m/z) | 343.3 | 347.3 |
| Product Ion (Q3) (m/z) | 299.3 | 303.3 |
| Ionization Mode | Negative ESI | Negative ESI |
Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific mass spectrometer being used.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for bempedoic acid.
| Parameter | Typical Value |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 20 ng/mL[9] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Mechanism of Action of Bempedoic Acid
Caption: Bempedoic acid's mechanism of action.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of bempedoic acid in human plasma using a deuterated internal standard. The described protocols for sample preparation and analysis are sensitive, accurate, and suitable for high-throughput applications in clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the reliability and reproducibility of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bempedoic Acid | C19H36O5 | CID 10472693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Bempedoic Acid in Human Plasma Using Bempedoic Acid-d4 for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-throughput bioanalytical method for the quantification of bempedoic acid in human plasma. The method utilizes a deuterated internal standard, Bempedoic Acid Impurity 1-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements essential for pharmacokinetic (PK) studies. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, enabling efficient analysis of a large number of samples. This method is ideally suited for researchers, scientists, and drug development professionals involved in the clinical evaluation of bempedoic acid.
Introduction
Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[1][2] It is an oral medication used to treat hypercholesterolemia.[1] Understanding the pharmacokinetic profile of bempedoic acid is crucial for optimizing dosing regimens and ensuring its safety and efficacy.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[3] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[3] This co-eluting behavior allows for the correction of variability arising from sample matrix effects, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.[3][4][5][6] this compound serves as an ideal internal standard for the quantification of bempedoic acid in biological matrices.
This application note provides a detailed protocol for the extraction and quantification of bempedoic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Pharmacokinetic Profile of Bempedoic Acid
Bempedoic acid is administered as a prodrug and is converted to its active form, ETC-1002-CoA, primarily in the liver.[7][8] This liver-specific action minimizes the risk of muscle-related adverse events that can be associated with statin therapy.[7][8] Key pharmacokinetic parameters of bempedoic acid are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~3.5 hours | [9][10] |
| Plasma Protein Binding | ~99.3% | [8][10] |
| Apparent Volume of Distribution | 18 L | [8][10] |
| Metabolism | Primarily via glucuronidation (UGT2B7) | [8] |
| Half-life (t½) | Approximately 21 ± 11 hours | [8][10] |
| Excretion | ~70% in urine (mainly as acyl glucuronide conjugate), ~30% in feces | [8] |
Experimental Protocol
Materials and Reagents
-
Bempedoic Acid reference standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Deionized water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)
-
Standard laboratory glassware and calibrated pipettes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Bempedoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of bempedoic acid reference standard and dissolve it in 10 mL of methanol.[1]
-
Bempedoic Acid-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of bempedoic acid-d4 and dissolve it in 1 mL of methanol.[1]
-
Bempedoic Acid Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the bempedoic acid stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[1]
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds.[1]
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.[1]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex thoroughly to ensure complete dissolution.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Optimized for separation of bempedoic acid and bempedoic acid-d4 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transitions | Bempedoic Acid: To be determined by direct infusionBempedoic Acid-d4: To be determined by direct infusion |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (bempedoic acid) to the internal standard (bempedoic acid-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of bempedoic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.
Workflow Diagram
Caption: Experimental workflow for the pharmacokinetic analysis of bempedoic acid.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of bempedoic acid in human plasma. This detailed protocol is suitable for high-throughput analysis in pharmacokinetic studies, enabling researchers to obtain reliable data for the evaluation of this important lipid-lowering therapy. The methodology adheres to the best practices for bioanalytical method development, ensuring data integrity and compliance with regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Bempedoic Acid Analysis Using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1][2] It functions as a prodrug, activated in the liver to its pharmacologically active form, ETC-1002-CoA.[1][3] To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as bempedoic acid-d4, is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][4] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in sample processing and instrument response.[1][3]
This document provides detailed protocols for three common sample preparation techniques for the quantification of bempedoic acid in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all utilizing bempedoic acid-d4 as an internal standard.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid technique for sample cleanup, making it suitable for high-throughput analysis.[4] The principle involves adding an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol: Protein Precipitation
1.1. Materials and Reagents:
-
Bempedoic Acid and Bempedoic Acid-d4 reference standards.[4]
-
Methanol (B129727) and Acetonitrile (B52724) (HPLC grade).[4]
-
Water (LC-MS grade).[4]
-
Human plasma (K2EDTA).[4]
-
Microcentrifuge tubes.[4]
1.2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[4]
-
Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.[4]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with 50:50 (v/v) acetonitrile:water.[4]
1.3. Sample Preparation Procedure:
-
Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.[4]
-
Add 10 µL of the 100 ng/mL bempedoic acid-d4 internal standard working solution to all samples except the blank.[4]
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex and inject the sample into the LC-MS/MS system.[4]
Workflow Diagram: Protein Precipitation
Caption: Workflow for Bempedoic Acid analysis using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. This technique is effective for removing highly polar and non-polar interferences.
Experimental Protocol: Liquid-Liquid Extraction
2.1. Materials and Reagents:
-
Bempedoic Acid and d4-Bempedoic Acid reference standards.[5]
-
Methyl tert-butyl ether (MTBE), HPLC grade.[5]
-
Formic acid, LC-MS grade.[5]
-
Human plasma (K2EDTA).[5]
-
Polypropylene microcentrifuge tubes (2.0 mL).[5]
2.2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of bempedoic acid and d4-bempedoic acid in methanol.[5]
-
Internal Standard Working Solution (200 ng/mL): Prepare the IS working solution from the stock.[5]
-
Ammonium Formate Buffer (1 M, pH 3): Prepare by dissolving ammonium formate in water and adjusting the pH with formic acid.[5]
2.3. Sample Preparation Procedure:
-
Pipette 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[5]
-
Add 25 µL of the d4-bempedoic acid internal standard working solution (200 ng/mL) to each sample (except blanks).[5]
-
Vortex briefly for 10 seconds.[5]
-
Add 50 µL of 1 M ammonium formate buffer (pH 3).[5]
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).[5]
-
Cap the tubes and vortex vigorously for 5 minutes for extraction.[5]
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject the sample into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Bempedoic Acid analysis using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. For bempedoic acid, a mixed-mode anion exchange SPE is often recommended to extract the acidic drug and its metabolites.[6]
Experimental Protocol: Solid-Phase Extraction
3.1. Materials and Reagents:
-
Bempedoic Acid and Bempedoic Acid-d4 reference standards.[2]
-
Methanol, Acetonitrile, Isopropanol (B130326) (HPLC grade).
-
Formic acid, Ammonium hydroxide (B78521).[2][7]
-
Human plasma.[2]
-
Mixed-mode anion exchange SPE cartridges or 96-well plates.[1][2]
3.2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.[2]
-
Acidification Solution (2% Formic Acid): Prepare a 2% solution of formic acid in water.[2][7]
-
Elution Solution (5% Ammonium Hydroxide in Acetonitrile): Prepare a 5% solution of ammonium hydroxide in acetonitrile.[7]
3.3. Sample Preparation Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the 100 ng/mL internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex again. Note: For urine samples, acidification and dilution with isopropanol are necessary to prevent adsorptive losses.
-
SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[1][7]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.[1][7]
-
Elution: Elute bempedoic acid and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.[7]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1][7]
-
Reconstitute the residue in 100 µL of the mobile phase.[3][7]
-
Vortex and inject into the LC-MS/MS system.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Bempedoic Acid analysis using Solid-Phase Extraction.
Data Presentation: Method Parameters and Performance
The following tables summarize typical quantitative data and chromatographic conditions for the analysis of bempedoic acid in human plasma.
Table 1: Summary of Method Validation Parameters
| Parameter | Bempedoic Acid | Ezetimibe (Co-analyte) | Reference |
| Linearity Range | 30–130 µg/mL | 5–50 µg/mL | [6] |
| 1.8–36.0 ng/mL | 0.1–2.0 ng/mL | [6] | |
| 45-270 µg/mL | 2.5-15 µg/mL | [8] | |
| 90-720 µg/mL | 5-40 µg/mL | [9] | |
| LOD | 0.1216 µg/mL | 0.1189 µg/mL | [6] |
| 0.6 ng/mL | 0.03 ng/mL | [6] | |
| 0.54 µg/mL | 0.03 µg/mL | [10][11] | |
| LOQ | 0.3685 µg/mL | 0.3602 µg/mL | [6] |
| 1.8 ng/mL | 0.1 ng/mL | [6] | |
| 0.01 to 0.02 µg/mL | - | [6] | |
| Recovery | 94.2–98.4% | 94.4–98.8% | [6] |
| 99.56% | 99.48% | [12] | |
| 99.89—100.31% | 98.14—99.94% | [13] | |
| Precision (%RSD) | 0.2 | 0.2 | [12] |
| < 2.0 | < 2.0 | [13] | |
| 1.326 | 0.944 | [9] |
Table 2: Typical LC-MS/MS Conditions
| Parameter | Value | Reference |
| LC System | Waters Acquity UPLC or equivalent | [3] |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | [1][4] |
| Mobile Phase A | 0.1% Formic acid in Water | [3][5] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | [3][5] |
| Flow Rate | 0.3 - 0.6 mL/min | [1] |
| MS System | Triple quadrupole mass spectrometer | [1][5] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [4][6] |
| Detection | Multiple Reaction Monitoring (MRM) | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpda.org [ijpda.org]
- 9. jchr.org [jchr.org]
- 10. biotech-asia.org [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. iajps.com [iajps.com]
- 13. researchgate.net [researchgate.net]
Validated Bioanalytical Method for Bempedoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] It is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA, which then inhibits a key enzyme in the cholesterol biosynthesis pathway.[2][3] The liver-specific activation of bempedoic acid minimizes the potential for muscle-related side effects that can be associated with other lipid-lowering therapies.[4][5] Robust and validated bioanalytical methods are essential for the quantitative determination of bempedoic acid in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development process.
This document provides detailed application notes and protocols for a validated bioanalytical method for the quantification of bempedoic acid in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway: Mechanism of Action of Bempedoic Acid
Bempedoic acid reduces cholesterol synthesis through a well-defined mechanism of action. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of action of bempedoic acid in hepatocytes.
Experimental Workflow: Bioanalytical Method
The following diagram outlines the general workflow for the bioanalytical method development and validation for bempedoic acid.
Caption: General workflow for bioanalytical method development.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for high-throughput analysis and provides excellent sample clean-up.[1]
Materials:
-
Human plasma samples (stored at -80°C)
-
Bempedoic acid reference standard
-
Bempedoic acid-d4 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Mixed-mode anion exchange SPE cartridges
Procedure:
-
Internal Standard Spiking: To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 25 µL of bempedoic acid-d4 internal standard working solution (100 ng/mL). Vortex for 10 seconds.[1]
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.[1]
-
SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]
-
Elution: Elute bempedoic acid and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Sample Preparation: Protein Precipitation (PPT)
This is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[4]
Materials:
-
Human plasma samples (stored at -80°C)
-
Bempedoic acid reference standard
-
Bempedoic acid-d4 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
Procedure:
-
Internal Standard Spiking: To 50 µL of plasma sample, add 10 µL of the 100 ng/mL bempedoic acid-d4 internal standard working solution.[4]
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample to precipitate plasma proteins. Vortex for 30 seconds.[4]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.[4]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and inject into the LC-MS/MS system.[4]
LC-MS/MS Analysis
Instrumentation:
-
A validated liquid chromatography system coupled with a tandem mass spectrometer.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[7] |
| Flow Rate | 0.4 mL/min[7] |
| Gradient | A suitable gradient should be developed to ensure good separation. |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Ion Electrospray (ESI)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | To be optimized for bempedoic acid and bempedoic acid-d4 |
Method Validation Parameters
A bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:[6]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter of a series of measurements.[6]
-
Recovery: The efficiency of the extraction procedure.[6]
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.[6]
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for bempedoic acid.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Bempedoic Acid | 20 - 10,000 | 20 | > 0.99 |
Data is representative and may vary between laboratories and specific method implementations.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 60 | 58.8 | 98.0 | 4.5 |
| Medium | 600 | 606 | 101.0 | 3.2 |
| High | 8000 | 8120 | 101.5 | 2.8 |
Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Table 3: Recovery
| QC Level | Mean Recovery (%) |
| Low | 92.5 |
| Medium | 94.1 |
| High | 93.7 |
Recovery should be consistent, precise, and reproducible.
Conclusion
The described LC-MS/MS method for the quantification of bempedoic acid in human plasma is sensitive, selective, and robust. The detailed protocols for sample preparation and analysis, along with the summarized validation data, provide a comprehensive guide for researchers and scientists involved in the development of bempedoic acid. Proper validation of the bioanalytical method is crucial to ensure the generation of reliable data for pharmacokinetic and other essential studies in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 4. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Signal for Bempedoic Acid Impurity 1-d4
Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) signals for Bempedo's acid impurity 1-d4. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Bempedoic acid impurity 1, and what is its deuterated form?
A1: Bempedoic acid impurity 1 is identified as diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, with the CAS number 738606-43-4.[1][2] Its deuterated form, Bempedoic acid impurity 1-d4 (CAS No: 2408132-01-2), is the stable isotope-labeled version of this molecule and is commonly used as an internal standard in LC-MS quantitative analysis.[3][4]
Q2: Why is a deuterated internal standard like this compound used in LC-MS analysis?
A2: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in quantitative LC-MS.[5] They are chemically almost identical to the analyte of interest and thus exhibit very similar behavior during sample preparation, chromatography, and ionization.[5] This allows for the correction of variability in the analytical process, including matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and precise quantification.[5]
Q3: I am observing a slight shift in retention time between Bempedoic acid impurity 1 and its d4-labeled standard. Is this normal?
A3: Yes, a small retention time difference between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the chromatographic isotope effect.[6] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[6][7] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can lead to weaker interactions with the stationary phase.[6]
Q4: Can the deuterium (B1214612) atoms on this compound exchange back to hydrogen during analysis?
A4: Hydrogen-deuterium (H/D) back-exchange can occur, where deuterium atoms on the molecule are replaced by hydrogen atoms from the solvent.[8][9] This can compromise the integrity of the internal standard. To minimize back-exchange, it is crucial to work at a low pH (around 2.5) and maintain low temperatures throughout the sample preparation and analysis process.[8][10]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when optimizing the LC-MS signal for this compound.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). For dicarboxylic acids, negative ion mode ESI is often preferred.[11] |
| Poor Ionization | Bempedoic acid and its impurities are dicarboxylic acids.[1] Ensure the mobile phase pH is suitable for negative ion mode (e.g., using a basic additive like ammonium (B1175870) acetate (B1210297) or a small amount of ammonium hydroxide). Conversely, for positive mode, an acidic modifier like formic acid is necessary. |
| Sample Preparation Issues | Ensure the internal standard is being spiked into the samples at the correct concentration. Evaluate the extraction efficiency of your sample preparation method. |
| Instrument Contamination | A contaminated ion source or transfer capillary can lead to signal suppression.[12] Perform routine cleaning and maintenance of the MS source. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Recommended Action |
| Column Issues | The column may be contaminated or degraded. Try flushing the column or replacing it with a new one. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal. Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). The pH of the mobile phase can also significantly impact the peak shape of acidic compounds. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase. |
Issue 3: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard and sample volumes. Automating sample preparation can improve reproducibility. |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to high variability.[13] Improve sample cleanup procedures or adjust the chromatography to separate the analyte from interfering matrix components. |
| H/D Back-Exchange | If back-exchange is occurring inconsistently, it will lead to variable internal standard response. Strictly control pH and temperature throughout the analytical process.[8][10] |
| LC System Issues | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters for this compound
Objective: To determine the optimal mass spectrometer settings for the detection of this compound.
Methodology:
-
Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In negative ion mode, perform a full scan to identify the [M-H]⁻ ion.
-
Select the [M-H]⁻ ion as the precursor ion for fragmentation.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy and other MS/MS parameters to maximize the signal of the selected product ion.
-
Repeat the process in positive ion mode to identify the [M+H]⁺ or other adduct ions and their fragments, though negative mode is often more sensitive for carboxylic acids.[11]
Quantitative Data Summary:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Precursor Ion (Q1) m/z | To be determined experimentally |
| Product Ion (Q3) m/z | To be determined experimentally |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Ion Source Gas 1 | To be optimized |
| Ion Source Gas 2 | To be optimized |
| Curtain Gas | To be optimized |
| Interface Temperature | To be optimized |
Visualizations
Caption: Troubleshooting workflow for LC-MS signal optimization.
References
- 1. Blog Details [chemicea.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2408132-01-2 [chemicalbook.com]
- 5. labroots.com [labroots.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 12. zefsci.com [zefsci.com]
- 13. waters.com [waters.com]
Technical Support Center: Bempedoic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of bempedoic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for bempedoic acid quantification?
A1: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in LC-MS/MS-based bioanalysis.[1] For bempedoic acid, bempedoic acid-d4, a deuterated form, is the ideal internal standard.[1][2] This is because it co-elutes with the analyte, experiences identical extraction recovery and matrix effects, and has nearly identical physicochemical properties, which provides the most accurate correction for analytical variability.[1]
Q2: How stable is bempedoic acid in biological matrices?
A2: Validated bioanalytical methods have demonstrated that bempedoic acid and its deuterated internal standard are sufficiently stable in human plasma and other biological matrices under typical laboratory storage and handling conditions.[2] Key stability assessments that should be performed according to regulatory guidelines include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability at -20°C or -70°C.[2] Forced degradation studies have shown that bempedoic acid is sensitive to acidic, oxidative, and thermal stress.[3][4]
Q3: What are the typical linear ranges and limits of quantification for bempedoic acid in plasma?
A3: The linear range and lower limit of quantification (LLOQ) can vary depending on the analytical method and instrumentation. For LC-MS/MS methods, linear ranges have been reported from 20 ng/mL to over 36,000 ng/mL, with LLOQs typically around 20 ng/mL in human plasma.[5][6] HPLC methods may have higher LLOQs.[7][8]
Section 2: Troubleshooting Guides
Sample Preparation Issues
Problem: Low or inconsistent recovery of bempedoic acid from plasma samples.
Possible Causes & Solutions:
-
Suboptimal Solid Phase Extraction (SPE) Procedure: Bempedoic acid is a dicarboxylic acid, and a mixed-mode anion exchange SPE is recommended for high and selective recovery.[5][9] Ensure the SPE cartridge is properly conditioned (e.g., with methanol (B129727) followed by water) before loading the sample.[9]
-
Inefficient Elution: The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. A common elution solvent is 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile (B52724).[9]
-
Sample Pre-treatment: For urine samples, adsorptive losses can lead to inaccurate measurements. Acidifying and diluting urine samples with isopropanol (B130326) before any transfers is recommended to prevent this.[5][10]
Chromatographic and Mass Spectrometry Issues
Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks).
Possible Causes & Solutions:
-
Incompatible Reconstitution Solvent: Ensure the dried extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9]
-
Column Degradation: The analytical column may be degraded or contaminated. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Mobile Phase pH: Bempedoic acid's solubility is pH-dependent; it is freely soluble above pH 6 but insoluble at pH 5 or below.[11] Ensure the mobile phase pH is appropriate for good peak shape.
Problem: Low sensitivity or high LLOQ.
Possible Causes & Solutions:
-
Matrix Effects: Endogenous components in the biological matrix can suppress or enhance the ionization of bempedoic acid, leading to reduced sensitivity.[1] The use of a deuterated internal standard like bempedoic acid-d4 is the best way to compensate for matrix effects.[1] If issues persist, consider optimizing the sample cleanup procedure (e.g., using a more selective SPE protocol) to remove interfering components.[6]
-
Suboptimal Mass Spectrometry Parameters: Ensure that the mass spectrometer is properly tuned and that the multiple reaction monitoring (MRM) transitions for bempedoic acid and its internal standard are optimized for maximum signal intensity.[6] Tandem mass spectrometry with negative ion electrospray ionization is commonly used.[5][10]
Section 3: Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of bempedoic acid.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Study/Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| J. Chromatogr. B, 2020[5][6] | 20 - Not Specified | 20 | Not Specified | Not Specified |
| Indian J. Pharm. Educ. Res., 2023[12] | 201.6 - 36115.2 | 201.6 | 67.7% | Inter-assay: 0.1-1.2%, Intra-assay: 0.2-0.6% |
| Bioanalysis, 2019[4] | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: HPLC/UPLC Method Performance
| Study/Reference | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Matrix |
| Int. J. of Pharmacy and Analytical Research, 2020[7] | Not Specified | 10.03 | Not Specified | Not Specified | Bulk Drug |
| J. Chem. Health Risks, 2024[13] | 90 - 720 | Not Specified | Not Specified | 1.326 | Pharmaceutical Dosage Form |
| Biosci., Biotech. Res. Asia, 2025[4] | Not Specified | 1.80 | 98-102% | < 2% | Bulk Drug |
| ResearchGate, 2025[14] | 30 - 130 | 0.3685 | 99.89-100.31% | < 2.0 | Pharmaceutical Formulation |
Section 4: Experimental Protocols
Solid Phase Extraction (SPE) for Human Plasma
This protocol is based on methodologies described for high and selective recovery of bempedoic acid.[5][9]
-
Sample Pre-treatment: Thaw plasma samples and vortex to ensure homogeneity. To 100 µL of the plasma sample, add 50 µL of the internal standard working solution (e.g., 100 ng/mL bempedoic acid-d4). Vortex for 10 seconds.[9]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[9]
-
Elution: Elute bempedoic acid and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.[9]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[9]
RP-HPLC Method for Pharmaceutical Dosage Forms
This is a representative HPLC method adapted from published studies.[8]
-
Column: Kromasil 100-5-C8 (100 mm × 4.6 mm).[8]
-
Mobile Phase: A 70:30 v/v mixture of acetonitrile and 0.1% Orthophosphoric Acid (OPA) buffer.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at 230 nm.[8]
-
Temperature: Ambient.[8]
-
Sample Preparation: Crush tablets and dissolve the powder equivalent to the target concentration in a suitable diluent (e.g., 50:50 acetonitrile:water).[15] Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter before injection.[15]
Section 5: Visualizations
Caption: Workflow for Bempedoic Acid Extraction from Plasma using SPE.
Caption: Troubleshooting Decision Tree for Low Sensitivity.
Caption: Factors Contributing to and Mitigating Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpar.com [ijpar.com]
- 8. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijper.org [ijper.org]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
preventing adsorptive losses of bempedoic acid in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the adsorptive losses of bempedoic acid in urine samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected concentrations of bempedoic acid in our urine samples. What could be the cause?
A1: Lower than expected concentrations of bempedoic acid in urine are often due to adsorptive losses to the surfaces of collection and storage containers. Bempedoic acid is a dicarboxylic acid with pH-dependent solubility; it is poorly soluble in aqueous solutions below pH 6. This can lead to precipitation and subsequent adsorption onto container walls, especially if the urine samples are acidic.
Q2: What are the physicochemical properties of bempedoic acid that contribute to its adsorptive loss?
A2: Bempedoic acid is a dicarboxylic acid, and its solubility in aqueous solutions is highly dependent on pH. It is sparingly soluble in aqueous buffers and insoluble in water and aqueous solutions below pH 5. This characteristic makes it prone to precipitation and adsorption in urine samples, which can have a variable and sometimes acidic pH.
Q3: How can we prevent the adsorptive loss of bempedoic acid in our urine samples?
A3: A validated method to prevent inaccurate measurements due to adsorptive losses involves the acidification of urine samples and dilution with isopropanol (B130326) before any specimen transfers.[1] This procedure helps to keep the bempedoic acid in a soluble form and reduces its interaction with container surfaces.
Q4: What type of collection and storage containers are recommended for urine samples containing bempedoic acid?
Q5: What is the recommended storage temperature for urine samples containing bempedoic acid?
A5: For long-term stability, frozen storage at ≤ -20°C or -80°C is generally recommended for biological samples. However, it is critical to implement the acidification and isopropanol dilution protocol before the initial freezing to prevent adsorptive losses that can occur during the freeze-thaw cycle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of bempedoic acid | Adsorptive loss to container surfaces due to precipitation. | 1. Implement the recommended sample pre-treatment protocol: acidify and dilute the urine sample with isopropanol immediately after collection. 2. Ensure thorough mixing of the sample after pre-treatment. 3. Use polypropylene (B1209903) containers for sample collection and storage. |
| High variability in replicate measurements | Inconsistent sample handling leading to variable adsorption. | 1. Standardize the urine sample collection and pre-treatment procedure across all samples. 2. Ensure that the acidification and isopropanol dilution step is performed consistently for every sample before any aliquoting or transfer. 3. Vortex samples thoroughly after thawing and before analysis. |
| Decreasing analyte concentration over time in stored samples | Ongoing adsorption or degradation during storage. | 1. Verify that the acidification and isopropanol dilution protocol was followed correctly before initial storage. 2. Conduct a stability study to determine the maximum allowable storage duration at your chosen temperature (e.g., -20°C or -80°C). 3. Minimize freeze-thaw cycles by aliquoting samples into smaller volumes for individual analyses. |
Experimental Protocols
Protocol for Prevention of Adsorptive Loss of Bempedoic Acid in Urine Samples
This protocol is based on the established principle of acidification and organic solvent dilution to prevent the adsorptive loss of bempedoic acid in urine.
Materials:
-
Polypropylene urine collection containers
-
Isopropanol (HPLC grade)
-
Phosphoric acid (or other suitable acid)
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Preparation of Pre-treatment Solution: Prepare a solution of 2% (v/v) phosphoric acid in isopropanol.
-
Sample Collection: Collect fresh urine samples directly into polypropylene containers.
-
Immediate Pre-treatment: Immediately after collection, add the pre-treatment solution to the urine sample. A recommended starting ratio is 1 part pre-treatment solution to 3 parts urine (e.g., 1 mL of 2% phosphoric acid in isopropanol to 3 mL of urine).
-
Mixing: Cap the container securely and vortex thoroughly for at least 30 seconds to ensure complete mixing.
-
Storage: If not for immediate analysis, store the pre-treated samples at ≤ -20°C.
-
Analysis: Before analysis, thaw the samples completely, vortex again, and then proceed with your established analytical method (e.g., LC-MS/MS).
Note: This is a recommended starting protocol. It is essential for each laboratory to validate this procedure for their specific application, including optimizing the ratio of the pre-treatment solution to urine and assessing the long-term stability of bempedoic acid under their specific storage conditions.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data comparing the recovery of bempedoic acid from different container types or under various pH and storage conditions. The following tables are provided as templates for researchers to generate and summarize their own validation data.
Table 1: Recovery of Bempedoic Acid from Different Container Types
| Container Type | Pre-treatment | Mean Recovery (%) | Standard Deviation |
| Polypropylene | None | [Insert your data] | [Insert your data] |
| Polypropylene | Acidification + Isopropanol | [Insert your data] | [Insert your data] |
| Glass | None | [Insert your data] | [Insert your data] |
| Glass | Acidification + Isopropanol | [Insert your data] | [Insert your data] |
Table 2: Stability of Bempedoic Acid in Pre-treated Urine Samples
| Storage Temperature | Time Point | Mean Concentration (ng/mL) | % of Initial Concentration |
| Room Temperature | 0 hr | [Insert your data] | 100% |
| 4 hr | [Insert your data] | [Insert your data] | |
| 24 hr | [Insert your data] | [Insert your data] | |
| 4°C | 0 hr | [Insert your data] | 100% |
| 24 hr | [Insert your data] | [Insert your data] | |
| 48 hr | [Insert your data] | [Insert your data] | |
| -20°C | 0 days | [Insert your data] | 100% |
| 7 days | [Insert your data] | [Insert your data] | |
| 30 days | [Insert your data] | [Insert your data] | |
| Freeze-Thaw Cycles | 1 Cycle | [Insert your data] | [Insert your data] |
| 3 Cycles | [Insert your data] | [Insert your data] |
Visualizations
Caption: Recommended workflow for urine sample handling to prevent adsorptive losses of bempedoic acid.
Caption: Troubleshooting decision tree for investigating low recovery of bempedoic acid in urine samples.
References
Technical Support Center: Stability of Bempedoic Acid Impurity 1-d4 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bempedoic acid impurity 1-d4 in solution. As a deuterated internal standard, ensuring its stability is critical for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in experiments?
A1: this compound is the deuterium-labeled form of Bempedoic acid impurity 1 (diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate)[1]. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of bempedoic acid and its impurities in biological matrices and pharmaceutical formulations[2].
Q2: Is there specific stability data available for this compound in solution?
A2: Currently, there is a lack of publicly available, specific quantitative stability data for this compound in various solutions under different stress conditions. However, its stability can be inferred from the behavior of the parent compound, bempedoic acid, and by following best practices for handling deuterated standards.
Q3: What are the known degradation pathways for the parent compound, Bempedoic acid?
A3: Bempedoic acid is known to degrade under several conditions:
-
Acidic and Alkaline Conditions: Hydrolysis can occur, affecting the ester and carboxylic acid groups[3].
-
Oxidative Conditions: Bempedoic acid is susceptible to oxidative degradation, which has been noted to increase the levels of Impurity 1[3].
-
Thermal Stress: Elevated temperatures can lead to the degradation of bempedoic acid[4].
-
Photolytic Stress: Exposure to light can also contribute to degradation.
Q4: How can I minimize the degradation of this compound in solution?
A4: To minimize degradation, it is crucial to control the storage and handling conditions of your solutions:
-
Solvent Selection: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) for stock solutions. Avoid acidic or basic aqueous solutions, which can catalyze deuterium-hydrogen exchange[4].
-
Temperature: Store stock solutions at or below -20°C for long-term stability. For short-term storage, 2-8°C may be adequate. Always refer to the manufacturer's certificate of analysis for specific recommendations[4].
-
Light Exposure: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation[5].
-
pH Control: If working with aqueous solutions, maintain a neutral pH to minimize hydrolysis and deuterium-hydrogen exchange[3].
-
Inert Atmosphere: For highly sensitive applications, consider handling and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[3].
Q5: What are the signs of degradation I should look for?
A5: Degradation of this compound can manifest in several ways in your analytical workflow:
-
Chromatography: Appearance of new peaks or a decrease in the peak area of the internal standard.
-
Mass Spectrometry: A decrease in the signal intensity of the deuterated standard.
-
Quantitative Results: Inaccurate and imprecise results for the analyte you are measuring.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential stability issues with this compound solutions.
Diagram: Troubleshooting Logic for Internal Standard Instability
Caption: Troubleshooting workflow for unstable internal standard signal.
Data Presentation: Stability of Bempedoic Acid Under Forced Degradation
While specific data for the d4-impurity is unavailable, the following table summarizes the degradation of the parent compound, Bempedoic Acid, under various stress conditions as reported in the literature. This can serve as a proxy for understanding potential vulnerabilities.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Bempedoic Acid |
| Acidic | 1N HCl | 3 hours | 60°C | 16.4%[6] |
| Alkaline | 1N NaOH | 30 minutes | 60°C | 17.7%[7] |
| Oxidative | 30% H₂O₂ | - | - | 18.7%[6] |
| Thermal | Dry Heat | 6 hours | 105°C | 16.3%[4] |
| Photolytic | UV light (200 W-hrs) & Fluorescent light (1.2 million lux-hours) | - | - | Significant degradation observed[7] |
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of the standard.
-
Dissolve the standard in a high-purity aprotic solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution in an amber, tightly sealed vial at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation:
-
On the day of use, allow the stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or a solvent compatible with your sample matrix) to achieve the desired working concentration.
-
Protocol: Forced Degradation Study
This protocol outlines a general approach to performing a forced degradation study to determine the stability of this compound in a specific solution.
Caption: Workflow for a forced degradation stability study.
-
Preparation: Prepare a solution of this compound in the desired solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.2N HCl to the solution to achieve a final concentration of 0.1N HCl.
-
Basic: Add an equal volume of 0.2N NaOH to the solution to achieve a final concentration of 0.1N NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to the solution to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place a sealed vial of the solution in an oven at a specified temperature (e.g., 60°C).
-
Photolytic: Expose a solution in a clear vial to a photostability chamber.
-
-
Time Points: Sample from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., LC-MS/MS).
-
Evaluation: Calculate the percentage of degradation at each time point relative to the time 0 sample. Characterize any significant degradation products if possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Characterization of novel stress degradation products of Bempedoic acid and Ezetimibe using UPLC–MS/MS: development and validation of stability-indicating UPLC method - ProQuest [proquest.com]
troubleshooting matrix effects in bempedoic acid plasma assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with bempedoic acid plasma assays. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bempedoic acid plasma assays?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the assay.[2] Given that bempedoic acid is analyzed in complex biological matrices, understanding and mitigating these effects is crucial for reliable quantification.
Q2: What are the primary causes of ion suppression when analyzing bempedoic acid in plasma?
A2: The most common causes of ion suppression in the analysis of bempedoic acid from plasma are co-eluting endogenous matrix components.[3] Key culprits include:
-
Phospholipids (B1166683): These are abundant in plasma and are notorious for causing significant ion suppression in electrospray ionization (ESI), the common ionization technique for this analysis.[3][4]
-
Salts: High concentrations of salts from buffers or the biological matrix itself can reduce the efficiency of the ionization process.[3]
-
Metabolites: Bempedoic acid is metabolized into an acyl glucuronide, which can be unstable and revert to the parent drug or undergo in-source fragmentation in the mass spectrometer, leading to interference.[5][6][7]
-
Other Endogenous Molecules: A variety of other small molecules and metabolites present in plasma can compete with bempedoic acid for ionization.[3]
Q3: How can I determine if my bempedoic acid assay is affected by matrix effects?
A3: A post-extraction spike experiment is a common method to quantitatively assess the presence and extent of matrix effects.[8] This involves comparing the peak area of bempedoic acid in a neat solution to the peak area of bempedoic acid spiked into an extracted blank plasma sample. A significant difference between these signals indicates the presence of ion suppression or enhancement. Another useful technique is post-column infusion, which can identify the specific regions in the chromatogram where matrix effects are most pronounced.[8][9]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for bempedoic acid analysis?
A4: Yes, using a SIL-IS, such as bempedoic acid-d4, is highly recommended. A SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar manner, thus compensating for variations in sample preparation and ionization.[3] This leads to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your bempedoic acid plasma assay.
Problem 1: Low or Inconsistent Signal Intensity for Bempedoic Acid
| Possible Cause | Recommended Action |
| Significant Ion Suppression | This is a primary suspect for low and variable signal intensity.[3] Improve your sample preparation method to better remove interfering components. Switching from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) is often effective.[3] Also, optimize your chromatographic conditions to separate bempedoic acid from the suppression zones. |
| Inefficient Ionization | Ensure your mobile phase composition and pH are optimal for the negative ion mode ESI of bempedoic acid. Experiment with mobile phase additives like low concentrations of ammonium (B1175870) acetate (B1210297) or formate (B1220265).[3] |
| Analyte Instability | Investigate the stability of bempedoic acid in the plasma matrix and in the final reconstituted extract under your experimental conditions.[3] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Action |
| Secondary Interactions with Column | Poor peak shape can result from interactions between the acidic groups of bempedoic acid and the column material. Ensure the mobile phase pH is appropriate. Using a column with advanced end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl) may improve peak shape.[3] |
| Column Overload | Injecting too high a concentration of bempedoic acid or matrix components can lead to peak distortion. Try diluting your sample or reducing the injection volume.[3] |
| Column Degradation | The analytical column may be at the end of its lifespan. Attempt to wash the column with a strong solvent. If this does not resolve the issue, the column should be replaced.[3] |
Problem 3: High Variability Between Replicate Injections
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure that all manual and automated steps in your sample preparation workflow, particularly liquid handling and evaporation, are performed consistently for all samples.[3] |
| Variable Matrix Effects | If the composition of the matrix varies significantly between samples, the SIL-IS may not fully compensate for the matrix effects. A more effective sample cleanup is necessary. A post-column infusion experiment can help diagnose the severity of the matrix effects.[3] |
| System Carryover | If you observe the analyte peak in blank injections following a high concentration sample, you may have system carryover. Optimize your autosampler wash procedure. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Bempedoic Acid Analysis
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Recommendation for Bempedoic Acid |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Moderate: Removes proteins but leaves phospholipids and other small molecules that can cause significant ion suppression.[4] | Suitable for initial screening but may not be sufficiently clean for validated bioanalytical methods. |
| Liquid-Liquid Extraction (LLE) | Bempedoic acid is partitioned from the aqueous plasma into an immiscible organic solvent. | Moderate to High: Good for removing salts and some polar interferences, but selectivity can be limited.[4] | A viable option, but optimization of the extraction solvent and pH is critical for good recovery and cleanup. |
| Solid-Phase Extraction (SPE) | Bempedoic acid is retained on a solid sorbent while interferences are washed away. | High: Generally provides the cleanest extracts, effectively removing phospholipids and salts.[3] | A mixed-mode anion exchange SPE is highly recommended for bempedoic acid due to its acidic nature, providing high and selective recovery.[5] |
Table 2: Summary of Quantitative Parameters from Validated Bempedoic Acid Assays
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| UPLC-MS/MS | Human Plasma | 50 - 250,000 | 50 | 99.56 | [6] |
| HPLC-PDA | Rat Plasma | 1,800 - 36,000 | 600 | 94.2 - 98.4 | [6] |
| RP-HPLC | Bulk Drug | 90,000 - 720,000 | Not Specified | Not Specified | [10] |
| UPLC | Bulk Drug | 18,000 - 360,000 | 1,800 | 98 - 102 | [11] |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike bempedoic acid into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your established procedure. Spike bempedoic acid into the final, dried extract before reconstitution. The final concentration should be the same as in Set A.
-
Set C (Matrix Standard): Spike bempedoic acid into six different lots of blank plasma before extraction. The final concentration should be the same as in Set A.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
This is calculated similarly using the peak area ratios of the analyte to the internal standard. The coefficient of variation (%CV) of the IS-normalized MF across the different lots of plasma should be <15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Bempedoic Acid
This protocol is adapted from methods shown to be effective for bempedoic acid and its metabolites.[3][5]
-
Sample Pre-treatment: To 100 µL of plasma, add the bempedoic acid-d4 internal standard solution.
-
SPE Plate Conditioning: Condition a mixed-mode anion exchange 96-well SPE plate with 1 mL of methanol, followed by 1 mL of water.
-
SPE Plate Equilibration: Equilibrate the wells with 1 mL of 100 mM ammonium formate (pH 3.8).
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash the wells with 1 mL of 100 mM ammonium formate (pH 3.8).
-
Wash the wells with 1 mL of methanol.
-
-
Elution: Elute bempedoic acid and its internal standard with an appropriate organic solvent mixture (e.g., 5% ammonium hydroxide (B78521) in acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting common issues in bempedoic acid plasma assays.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jchr.org [jchr.org]
- 11. longdom.org [longdom.org]
improving peak resolution between bempedoic acid and its impurities in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution between bempedoic acid and its impurities during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of bempedoic acid that can affect HPLC analysis?
A1: Bempedoic acid impurities can originate from the synthesis process or degradation. Common impurities include:
-
Process-related impurities: These are residual starting materials, intermediates, or by-products from the chemical synthesis of bempedoic acid.
-
Degradation products: Bempedoic acid can degrade under stress conditions such as acid, base, oxidation, heat, or light. Key degradation products identified are:
-
Bempedoic Acid Impurity 1 (Oxidative Degradation Product): Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.
-
Bempedoic Acid Impurity 2 (Hydrolytic Degradation Product): Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate.[1]
-
Other degradation products formed under various stress conditions, which may include other dicarboxylic acids and related substances.[2][3][4]
-
Q2: What is a typical starting HPLC method for the analysis of bempedoic acid and its impurities?
A2: A common starting point for developing an HPLC method for bempedoic acid is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer or diluted orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection wavelength is typically set in the range of 225-235 nm.[1][2]
Q3: My bempedoic acid peak is showing significant tailing. What are the possible causes and solutions?
A3: Peak tailing for acidic compounds like bempedoic acid on a C18 column can be caused by several factors:
-
Secondary interactions with residual silanols: The silica (B1680970) backbone of the column can have free silanol (B1196071) groups that interact with the acidic analyte, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Also, operating the mobile phase at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of silanol groups.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific issues related to poor peak resolution between bempedoic acid and its impurities.
Problem 1: Poor resolution between Bempedoic Acid and a closely eluting impurity.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength:
-
If the peaks are eluting too quickly and are not well-separated: Decrease the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase. This will increase the retention times of both the main peak and the impurity, potentially improving their separation.
-
If the peaks are broad and retention times are excessively long: A slight increase in the organic solvent percentage might sharpen the peaks and improve resolution, but be cautious as it can also decrease retention and worsen the separation of early eluting peaks.
-
-
Incorrect Mobile Phase pH:
-
The pH of the mobile phase can significantly impact the retention and selectivity of acidic compounds like bempedoic acid and its impurities.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds, a lower pH (e.g., 2.5-3.5) is generally preferred to suppress ionization and increase retention on a C18 column. Experiment with small pH adjustments (e.g., ± 0.2 pH units) to see the effect on resolution.
-
-
Suboptimal Column Chemistry:
-
A standard C18 column may not provide the best selectivity for bempedoic acid and its specific impurities.
-
Solution: Consider using a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase column. These can offer different selectivities and improve the separation of closely eluting compounds.
-
Problem 2: Co-elution of Bempedoic Acid with a degradation product.
Scenario: After performing forced degradation studies (e.g., acid hydrolysis), a new peak appears that co-elutes with the main bempedoic acid peak.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting co-elution issues.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Bempedoic Acid
This protocol provides a starting point for the analysis of bempedoic acid.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol is used to generate degradation products for method development and validation.
-
Prepare a stock solution of bempedoic acid in the diluent (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Inject and analyze using the HPLC method. A similar protocol can be followed for base hydrolysis using 1N NaOH.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from various published methods. These values can serve as a benchmark for your own method development and troubleshooting.
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Bempedoic Acid Retention Time (min) |
| Method A | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 3.0) | 1.0 | ~4.5 |
| Method B | C8 (4.6 x 100 mm, 3.5 µm) | Methanol:0.1% Formic Acid in Water | 0.8 | ~3.8 |
| UPLC Method | C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile:0.1% Orthophosphoric Acid | 0.5 | ~2.1 |
Note: Retention times are approximate and can vary based on the specific instrument, column, and exact mobile phase preparation.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between chromatographic parameters and their effect on peak resolution.
Caption: Factors affecting HPLC peak resolution.
References
Bempedoic acid impurity 1-d4 storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bempedoic Acid Impurity 1-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and stability of this compound.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator at 2-8 °C in a well-closed container.[1]
Q2: What are the recommended conditions for handling and transit?
A2: During handling and transit, the compound should be kept at 25-30 °C in a well-closed container.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE should be worn, including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a fume hood.
Q4: Is this compound sensitive to light or moisture?
A4: Bempedoic acid, the parent compound, can degrade in the presence of light, heat, or moisture.[2] Therefore, it is recommended to store this compound protected from these elements.
Experimental Protocols
This compound is commonly used as an internal standard in analytical methods for the quantification of Bempedoic Acid. Below is a typical protocol for its use in an LC-MS/MS assay for the analysis of bempedoic acid in human plasma.
Protocol: Quantification of Bempedoic Acid in Human Plasma using this compound as an Internal Standard
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Bempedoic Acid and this compound into separate volumetric flasks. Dissolve in a suitable organic solvent such as methanol (B129727) or DMSO and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions of Bempedoic Acid by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentration range.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration appropriate for the assay.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards (CS): Spike blank human plasma with the appropriate Bempedoic Acid working standard solutions to create a calibration curve over the desired concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with Bempedoic Acid.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Pre-treatment: To a volume of plasma sample (or CS/QC), add the Internal Standard Working Solution.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2% formic acid in water, followed by methanol.
-
Elution: Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound, particularly in the context of its use as an internal standard in LC-MS/MS analysis.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Bempedoic acid is an acidic compound. Ensure the mobile phase pH is appropriate for good peak shape. Often, a mobile phase with a low pH (e.g., containing 0.1% formic or orthophosphoric acid) is used. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to prolong column life. | |
| Low Signal Intensity | Poor ionization. | Optimize mass spectrometry source parameters (e.g., spray voltage, gas flows, temperature). |
| Inefficient extraction. | Review the SPE protocol. Ensure proper conditioning, loading, washing, and elution steps. The pH of the solutions used in SPE is critical for retaining and eluting acidic compounds. | |
| Inconsistent Results | Instability of the analyte or internal standard. | Bempedoic acid is susceptible to degradation under certain conditions.[2] Ensure proper storage of stock solutions (typically at -20°C or -80°C). Assess freeze-thaw and benchtop stability of the analyte and internal standard in the biological matrix. |
| Isotopic exchange of deuterium (B1214612) atoms. | While the deuterium labels on this compound are generally stable, back-exchange can sometimes occur, especially under harsh pH conditions. Avoid prolonged exposure to strong acids or bases. | |
| Chromatographic Shift Between Analyte and Internal Standard | Isotope effect. | A slight difference in retention time between the deuterated internal standard and the non-deuterated analyte is common in reversed-phase chromatography. This is usually acceptable if the shift is consistent. If it causes issues with integration or matrix effects, consider adjusting the chromatography. |
Stability and Degradation
Forced degradation studies on bempedoic acid have shown that it is susceptible to degradation under various stress conditions. This information can be valuable for troubleshooting unexpected results.
| Stress Condition | Potential for Degradation |
| Acidic Hydrolysis | Significant degradation can occur.[2] |
| Basic Hydrolysis | Significant degradation can occur.[2] |
| Oxidation | Significant degradation can occur.[2] |
| Thermal Stress | Degradation can occur at elevated temperatures.[2] |
| Photolytic Stress | Degradation can occur upon exposure to UV light. |
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for the quantification of Bempedoic Acid using a deuterated internal standard.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical approach to troubleshooting low recovery in solid-phase extraction.
References
Technical Support Center: Forced Degradation Studies of Bempedoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on bempedoic acid and its impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under stress conditions. | Inadequate stress concentration or duration. Bempedoic acid's stability under the applied conditions. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature, as appropriate. Refer to established literature for effective stress conditions.[1][2] |
| Excessive degradation leading to multiple, unresolvable peaks in the chromatogram. | Stress conditions are too harsh, causing secondary degradation. | Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve a target degradation of 5-20% to avoid the formation of irrelevant degradation products.[1] |
| Poor peak shape (e.g., tailing, fronting) for bempedoic acid or its impurities. | Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase. | Adjust the mobile phase pH. Bempedoic acid is a dicarboxylic acid, and its ionization state is pH-dependent. Ensure the pH is appropriate for the chosen column. Reduce the sample concentration. Consider using a different column chemistry. |
| Inconsistent retention times. | Fluctuations in column temperature. Inconsistent mobile phase preparation. | Use a column oven to maintain a consistent temperature. Ensure accurate and consistent preparation of the mobile phase. |
| Co-elution of impurities with the main peak or with each other. | The analytical method lacks sufficient resolution. | Optimize the chromatographic method by adjusting the mobile phase composition (organic solvent ratio, pH), flow rate, or temperature. Consider using a column with a different selectivity or a higher efficiency (e.g., UPLC). |
| Difficulty in identifying and characterizing unknown degradation products. | Insufficient sensitivity of the detector. Lack of appropriate analytical techniques. | Employ a more sensitive and specific detector, such as a mass spectrometer (MS). UPLC-MS/MS is a powerful tool for the structural elucidation of degradation products.[3][4] Reference standards for known impurities can aid in identification.[5][6] |
| Mass balance issues (sum of impurities and remaining API is not close to 100%). | Formation of non-chromophoric degradation products. Adsorption of compounds onto sample vials or column. Inaccurate quantification due to response factor differences. | Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. Ensure proper sample preparation and vial selection. Determine the relative response factors for all major degradation products for accurate quantification. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary objectives of conducting forced degradation studies on bempedoic acid?
Forced degradation studies are crucial for several reasons:
-
To identify the likely degradation products that could form under various stress conditions.[7]
-
To understand the degradation pathways of bempedoic acid.[8]
-
To develop and validate a stability-indicating analytical method that can separate the drug substance from its degradation products.[9][10][11]
-
To aid in the formulation and packaging development to ensure the stability of the final drug product.[12]
Q2: Which stress conditions are typically applied in forced degradation studies of bempedoic acid?
Commonly applied stress conditions include:
-
Acidic Hydrolysis: Using acids like hydrochloric acid (HCl).[3][8][13]
-
Basic Hydrolysis: Using bases like sodium hydroxide (B78521) (NaOH).[3][8][13]
-
Oxidative Degradation: Using oxidizing agents such as hydrogen peroxide (H₂O₂).[3][8][13]
-
Thermal Degradation: Exposing the sample to high temperatures.[3][8][13]
-
Photolytic Degradation: Exposing the sample to UV and visible light.[13]
Experimental Protocols
Q3: Can you provide a general experimental protocol for a forced degradation study of bempedoic acid?
The following is a generalized protocol. Specific concentrations, temperatures, and durations may need to be optimized for your specific drug product.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of bempedoic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a specific concentration.[8][14]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of an appropriate concentration of acid (e.g., 1N HCl) and heat at a specific temperature (e.g., 60°C) for a defined period.[3][13]
-
Base Hydrolysis: Treat the stock solution with an equal volume of an appropriate concentration of base (e.g., 1N NaOH) and heat at a specific temperature (e.g., 60°C) for a defined period.[3][13]
-
Oxidative Degradation: Treat the stock solution with an equal volume of an appropriate concentration of hydrogen peroxide (e.g., 30%) and keep at a specific temperature for a defined period.[3][13]
-
Thermal Degradation: Keep the solid drug substance or a solution in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.[3][13]
-
Photolytic Degradation: Expose the solid drug substance or solution to a specified intensity of UV and visible light for a defined period as per ICH Q1B guidelines.[13]
-
-
Neutralization (for acid and base hydrolysis): After the stress period, cool the samples and neutralize the acid-stressed sample with a base and the base-stressed sample with an acid.
-
Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating method, typically RP-HPLC or UPLC with a UV or MS detector.[9][15]
Data Interpretation and Impurity Profiling
Q4: What are the known impurities of bempedoic acid?
Several impurities and degradation products of bempedoic acid have been identified. These can arise from the synthesis process or degradation. Known degradation pathways include hydrolysis and oxidative transformation.[5] Reference standards for various bempedoic acid impurities are commercially available.[16]
Q5: How is the percentage of degradation calculated?
The percentage of degradation is typically calculated by comparing the peak area of bempedoic acid in the stressed sample to that of an unstressed (control) sample using the following formula:
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
Data Presentation
Summary of Forced Degradation Studies of Bempedoic Acid
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Range) | Analytical Method | Reference |
| Acidic Hydrolysis | 1N HCl | 3 hours | 60°C | 16.1% - 78.02% | UPLC, UV Spectroscopy | [3][8][17] |
| Basic Hydrolysis | 1N NaOH | 30 minutes - 3 hours | 60°C | 15.2% - 85.01% | UPLC, UV Spectroscopy | [3][8][13][17] |
| Oxidative Degradation | 30% H₂O₂ | 30 minutes | 60°C | 18.7% - 85.68% | UPLC, UV Spectroscopy | [3][8][13][17] |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | 16.3% - 79.95% | UPLC, UV Spectroscopy | [3][8][13][17] |
| Photolytic Degradation | 1.2 million lux hours & 200 Watt hours/m² | - | Ambient | Not specified in detail | UPLC | [13] |
| Reductive Degradation | 30% Sodium bisulphate | Not specified | Not specified | 18.5% | UPLC | [3] |
Mandatory Visualization
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of bempedoic acid.
Logical Relationship for Stability-Indicating Method Development
Caption: Logical flow for developing a stability-indicating analytical method.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. Characterization of novel stress degradation products of Bempedoic acid and Ezetimibe using UPLC–MS/MS: development and validation of stability-indicating UPLC method - ProQuest [proquest.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid and Ezetimibe by Reverse Phase– Ultra Performance Liquid Chromatography | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. ijpsjournal.com [ijpsjournal.com]
minimizing ion suppression in ESI-MS for bempedoic acid analysis
Welcome to the technical support center for the analysis of bempedoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the LC-MS/MS analysis of bempedoic acid.
Q1: Why am I observing a low or inconsistent signal for bempedoic acid?
A low or unstable signal is one of the most common issues and can often be attributed to ion suppression or suboptimal instrument parameters.
-
Check Ionization Mode: Bempedoic acid, a dicarboxylic acid, is most effectively ionized in negative ion mode. Ensure your mass spectrometer is set to ESI- (Negative Electrospray Ionization).[1][2][3] The expected precursor ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 343.3.[1][3]
-
Evaluate Mobile Phase pH: The pH of your mobile phase should be appropriate to ensure bempedoic acid is deprotonated. A pH greater than 4 is typically recommended.[1] Using volatile additives like formic acid at low concentrations (e.g., under 0.1%) can aid in chromatography without causing significant suppression.[4][5]
-
Investigate Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can compete with bempedoic acid for ionization, leading to signal suppression.[4][6][7] To mitigate this, robust sample preparation is critical. Techniques like Solid Phase Extraction (SPE) are highly effective at removing interfering substances.[7][8][9]
-
Optimize ESI Source Parameters: Inefficient spray or suboptimal source settings can drastically reduce signal. Systematically optimize parameters such as nebulizer gas, heater gas flow, capillary voltage, and source temperature to maximize the ion signal for bempedoic acid.[1][10][11]
Q2: How can I confirm that ion suppression is affecting my analysis?
Identifying ion suppression is the first step toward mitigating it. A common method is a post-column infusion experiment.
-
Setup: Infuse a standard solution of bempedoic acid at a constant flow rate into the LC eluent stream after the analytical column, but before the ESI source.
-
Analysis: Inject a blank, extracted matrix sample (e.g., plasma extract without bempedoic acid) onto the LC column.
-
Interpretation: Monitor the bempedoic acid signal from the infusion. A stable, flat baseline indicates no ion suppression. A dip in the signal intensity at specific retention times indicates that components from the matrix are eluting and suppressing the bempedoic acid signal.[6] The areas most affected are often the solvent front (unretained compounds) and the end of the gradient (strongly retained compounds).[4]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for bempedoic acid?
Thorough sample cleanup is the most effective way to combat ion suppression.[4][7]
-
Solid Phase Extraction (SPE): This is a highly recommended technique for complex matrices like plasma and urine. A mixed-mode anion exchange SPE method has been shown to provide high, selective recoveries for bempedoic acid.[2][3][8] This method effectively removes salts, lipids, and proteins that are common sources of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate bempedoic acid from water-soluble matrix components.
-
Protein Precipitation (PPT): While simpler, PPT is often less clean than SPE or LLE and may leave behind phospholipids (B1166683) and other interferences that can cause ion suppression.
Q4: How does the choice of an internal standard help manage ion suppression?
Using an appropriate internal standard (IS) is crucial for accurate and precise quantification, especially when ion suppression is a factor.
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL-IS, such as Bempedoic Acid-d4, is the gold standard.[9][12] This type of IS co-elutes with the analyte and experiences the same degree of ion suppression.[7][12] Because the analytical measurement is based on the ratio of the analyte to the IS, any signal suppression affecting both will be canceled out, leading to accurate quantification.[12]
Experimental Protocols and Data
Optimized LC-MS/MS Parameters for Bempedoic Acid Analysis
The following tables summarize typical starting parameters for method development. Note that optimal collision energies and source parameters are instrument-dependent and should be optimized empirically.[3]
Table 1: Mass Spectrometry Parameters
| Parameter | Bempedoic Acid | Bempedoic Acid-d4 (IS) |
|---|---|---|
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (Q1) m/z | 343.3 | 347.3 |
| Product Ion (Q3) m/z | 299.3 | 303.3 |
Data sourced from BenchChem.[1][3]
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., Kromasil C18, 250x4.6 mm, 5µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Optimized to separate bempedoic acid from matrix interferences |
Parameters compiled from multiple validated methods.[13][14]
Protocol: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a general workflow for extracting bempedoic acid from human plasma using mixed-mode anion exchange SPE.
-
Sample Pre-treatment: To a 100 µL plasma sample, add the internal standard (Bempedoic Acid-d4) solution. Vortex briefly to mix.[3]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence is 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[9]
-
Elution: Elute bempedoic acid and the internal standard using 1 mL of an appropriate solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.[9]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[9]
Visual Workflow Guides
Troubleshooting Ion Suppression
The following diagram outlines a logical workflow for diagnosing and resolving issues related to poor signal and ion suppression in bempedoic acid analysis.
Caption: A step-by-step guide to troubleshooting poor signal in bempedoic acid analysis.
General Analytical Workflow
This diagram illustrates the standard process for quantifying bempedoic acid in biological samples, from collection to final data analysis.
Caption: Standard workflow for bempedoic acid quantification from sample to result.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. longdom.org [longdom.org]
- 8. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. jchr.org [jchr.org]
- 14. eurekaselect.com [eurekaselect.com]
selection of precursor-to-product ion transitions for bempedoic acid-d4 MRM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of precursor-to-product ion transitions for bempedoic acid-d4 Multiple Reaction Monitoring (MRM) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ion m/z values for bempedoic acid and bempedoic acid-d4?
A1: The selection of precursor and product ions is critical for the sensitivity and specificity of your MRM assay. For bempedoic acid and its deuterated internal standard, bempedoic acid-d4, analysis is typically performed in negative ion electrospray ionization (ESI) mode. The recommended m/z values are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bempedoic Acid | 343.3 | 299.3, 239.2, 237.1 | Negative ESI |
| Bempedoic Acid-d4 | 347.3 | 243.2 | Negative ESI |
Note: The exact m/z values may vary slightly depending on the instrument calibration.[1][2][3]
Q2: Why is negative ionization mode preferred for bempedoic acid analysis?
A2: Bempedoic acid is a dicarboxylic acid, making it amenable to deprotonation in the ESI source. In negative ion mode, it readily forms the [M-H]⁻ ion, which is stable and provides a strong signal for sensitive quantification.[1]
Q3: Can I use other product ions for bempedoic acid?
A3: Yes, while the transitions listed above are commonly used and have been shown to provide good sensitivity and specificity, other product ions may be viable. It is always recommended to perform a product ion scan for bempedoic acid on your specific instrument to identify all potential fragment ions and select the most intense and stable ones for your MRM method.
Troubleshooting Guide
Issue: Low or no signal for bempedoic acid or bempedoic acid-d4.
| Potential Cause | Recommended Solution |
| Incorrect Ionization Mode | Ensure your mass spectrometer is operating in negative ion mode. |
| Suboptimal Source Conditions | Optimize ESI source parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage. |
| Incorrect Precursor Ion Selection | Verify that the correct precursor m/z values are entered in your method (343.3 for bempedoic acid, 347.3 for bempedoic acid-d4).[1] |
| Inefficient Fragmentation | Optimize the collision energy (CE) for each transition. The optimal CE will vary between instruments. |
| Sample pH | Ensure the final sample solution pH is appropriate to facilitate deprotonation. A pH above the pKa of the carboxylic acid groups is recommended. |
Issue: High background or interfering peaks.
| Potential Cause | Recommended Solution |
| Matrix Effects | Use a stable isotope-labeled internal standard like bempedoic acid-d4 to compensate for matrix-induced ion suppression or enhancement.[4] |
| Co-eluting Interferences | Optimize your chromatographic separation to resolve bempedoic acid from interfering compounds. |
| Non-specific Fragmentation | Select a more specific product ion. A product ion with a lower m/z value may sometimes be more susceptible to non-specific fragmentation from other co-eluting compounds. |
Experimental Protocols
Detailed Methodology for MRM Transition Selection and Optimization
-
Compound Infusion and Precursor Ion Identification:
-
Prepare a 1 µg/mL solution of bempedoic acid and bempedoic acid-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a Q1 scan in negative ion mode to confirm the presence of the [M-H]⁻ precursor ions at m/z 343.3 for bempedoic acid and 347.3 for bempedoic acid-d4.[1]
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion of bempedoic acid (m/z 343.3) in Q1.
-
Scan a range of m/z values in Q3 (e.g., m/z 50-350) to identify the fragment ions produced upon collision-induced dissociation.
-
Identify the most abundant and stable product ions. Common product ions for bempedoic acid are m/z 299.3, 239.2, and 237.1.[1][2][3]
-
Repeat the product ion scan for bempedoic acid-d4 (precursor m/z 347.3) to identify its corresponding product ion (typically m/z 243.2).[2]
-
-
Collision Energy Optimization:
-
Set up an MRM method with the selected precursor-to-product ion transitions.
-
Perform a series of injections while varying the collision energy (CE) for each transition in small increments (e.g., 2-5 eV).
-
Plot the signal intensity of the product ion against the collision energy to determine the optimal CE that yields the maximum response for each transition.
-
Visualizations
Caption: Workflow for MRM Transition Selection and Optimization.
Caption: Proposed Fragmentation of Bempedoic Acid in Negative Ion Mode.
References
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Bempedoic Acid
This guide provides a detailed comparison of validated analytical methods for the quantification of Bempedoic acid, with a focus on the use of Bempedoic acid impurity 1-d4 as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for Bempedoic acid and its related substances.
Introduction to Bempedoic Acid and its Analysis
Bempedoic acid is an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2] Accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a commonly employed technique for this purpose.[1][3][4] For bioanalytical studies and to achieve higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice, frequently utilizing stable isotope-labeled internal standards like this compound.[5][6][7]
This compound, a deuterium-labeled analog of a Bempedoic acid impurity, serves as an ideal internal standard for mass spectrometry-based methods.[5][6] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Bempedoic acid in complex matrices.[5]
Comparison of Validated RP-HPLC Methods
The following tables summarize the key parameters and performance characteristics of two distinct RP-HPLC methods validated for the determination of Bempedoic acid.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[3] | Inertsil C18 (4.6 mm x 250 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and water (pH 2.1 with orthophosphoric acid) (80:20 v/v)[3] | Methanol (B129727): Phosphate buffer pH 4.8 (55:45% v/v)[8] |
| Flow Rate | Not specified in snippet | 1.0 ml/min[8] |
| Detection Wavelength | 224 nm[3] | 282 nm[8] |
| Retention Time | 7.1 min[3] | 1.688 min[8] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 90-720 µg/mL[3] | 100-500 µg/mL[8] |
| Correlation Coefficient (r²) | 0.996[3] | 0.999[8] |
| Precision (%RSD) | 1.326[3] | 0.1702 (Repeatability)[8] |
| Accuracy (% Recovery) | Not specified in snippet | 100.112%[8] |
| Limit of Detection (LOD) | Not specified in snippet | 2.1 µg/mL[8] |
| Limit of Quantification (LOQ) | Not specified in snippet | 6.3 µg/mL[8] |
Experimental Protocols
RP-HPLC Method 1: Simultaneous Determination of Bempedoic Acid and Ezetimibe
This protocol is based on the method described by the Journal of Chemical Health Risks.[3]
Instrumentation:
-
Agilent HPLC system with EZ Chrome Elite software[3]
-
Kromasil C18 column (250 x 4.6 mm, 5 µm)[3]
-
UV-Visible Spectrophotometer for wavelength selection[3]
Reagents and Standards:
-
Bempedoic Acid reference standard (purity 99.8%)[3]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water (pH adjusted to 2.1 with orthophosphoric acid) in a ratio of 80:20 v/v.[3]
-
Detection Wavelength: 224 nm.[3]
-
Column Temperature: Ambient.
-
Injection Volume: Not specified.
Standard Solution Preparation:
-
Prepare a stock solution of Bempedoic acid in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 90 to 720 µg/mL to establish linearity.[3]
Sample Preparation:
-
For pharmaceutical dosage forms, accurately weigh and transfer a quantity of the powdered tablet equivalent to the target concentration of Bempedoic acid into a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.
LC-MS/MS Method for Quantification of Bempedoic Acid using Bempedoic Acid-d4 Internal Standard
This protocol is a general guideline based on the application note from Benchchem for the quantification of Bempedoic acid in human plasma.[7]
Instrumentation:
-
Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.
-
C18 analytical column.
Reagents and Standards:
-
Bempedoic acid reference standard.
-
Bempedoic acid-d4 internal standard.[7]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode anion exchange SPE cartridge.[7]
-
To 100 µL of plasma sample, add the Bempedoic acid-d4 internal standard solution and vortex.[7]
-
Load the entire sample onto the conditioned SPE cartridge.[7]
-
Wash the cartridge with 1 mL of 5% methanol in water.[7]
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.[7]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[7]
-
Transitions:
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: LC-MS/MS Bioanalytical Workflow.
References
- 1. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. jchr.org [jchr.org]
- 4. iajps.com [iajps.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. wjpls.org [wjpls.org]
A Comparative Guide to the Cross-Validation of Bempedoic Acid Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, is paramount for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. This guide provides a comparative overview of validated analytical methods for bempedoic acid quantification, drawing from a compilation of published data from independent laboratory validations. While a formal inter-laboratory cross-validation study has not been identified in the public domain, this guide serves as a valuable resource for researchers to compare assay performance and methodologies, facilitating the selection of appropriate analytical techniques and highlighting the importance of method transferability.
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[1][2][3] This activation is carried out by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but has minimal expression in skeletal muscle, thereby reducing the risk of muscle-related side effects.[2][3] Bempedoyl-CoA inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[2][3][4] The inhibition of ACLY leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream.[3][4] Additionally, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its lipid-lowering and anti-inflammatory effects.[1][5]
Performance Characteristics of Bempedoic Acid Assays
The primary analytical methods for the quantification of bempedoic acid in biological matrices are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The following table summarizes the performance characteristics of various validated methods as reported in the literature.
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LLOQ (µg/mL) | Matrix | Reference |
| LC-MS/MS | 0.02 - Not Specified | Not Specified | Not Specified | 0.02 | Human Plasma & Urine | J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci., 2020[6] |
| UPLC-MS/MS | 0.201639 - 36.11524 | 67.69% | Intra-assay: 0.2% - 0.6%, Inter-assay: Not Specified | Not Specified | Not Specified | Advanced Solid Phase Extraction Tools for Measuring Bempedoic Acid...[6] |
| RP-HPLC | 0.144 - 0.720 | Not Specified | Not Specified | 0.04628 | Not Specified | Divya. et al.[7] |
| RP-HPLC | 90 - 720 | Not Specified | 1.326 | Not Specified | Pharmaceutical Dosage Form | Nagarthna PK, et al.[8] |
| RP-UPLC | 22.5 - 135 | 95-105% | <2% | 2.34 | Bulk Drug & Formulation | Ashdin Publishing[9] |
| RP-UPLC | 27 - 337.5 | 100.0% | 0.6 | 0.27 | Bulk & Pharmaceutical Dosage Form | Divya Molleti, et al.[10] |
| RP-HPLC | 5 - 25 | Not Specified | Not Specified | Not Specified | Bulk & Pharmaceutical Samples | Prashanti Chitrapu, et al.[11] |
| RP-HPLC | 90 - 720 | Not Specified | 1.326 | Not Specified | Pharmaceutical Dosage Form | D Y Patil College of Pharmacy[12] |
| RP-HPLC | Not Specified | 100.55% | 0.7 | 0.75 | Tablet Dosage Form | Centre for Pharmaceutical Sciences, JNTU[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical assays. Below are generalized protocols for the quantification of bempedoic acid using LC-MS/MS and RP-HPLC, based on published methods.
LC-MS/MS Method for Bempedoic Acid in Human Plasma
-
Sample Preparation: A liquid-liquid extraction method is commonly employed to extract bempedoic acid from plasma samples. An internal standard, such as diclofenac (B195802) sodium, is added to the plasma sample, followed by the extraction solvent. The mixture is vortexed and centrifuged, and the organic layer is evaporated to dryness. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of the precursor ion to the product ion for both bempedoic acid and the internal standard, ensuring high selectivity and sensitivity.
-
RP-HPLC/UPLC Method for Bempedoic Acid in Pharmaceutical Formulations
-
Sample Preparation: The pharmaceutical dosage form (e.g., tablet) is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase. The solution is then filtered prior to injection.
-
Chromatographic Conditions:
-
Column: A Kromasil C18 or equivalent reverse-phase column is frequently used.[8][12][13]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid like orthophosphoric acid or formic acid) is used.[7][8][10][11][13] The ratio of organic to aqueous phase can vary.
-
Flow Rate: Flow rates are generally in the range of 0.8 to 1.2 mL/min.[7][11][13]
-
Detection Wavelength: UV detection is performed at a wavelength where bempedoic acid shows significant absorbance, typically around 224-246 nm.[8][12][13]
-
Inter-Laboratory Cross-Validation Workflow
To ensure the transferability and reproducibility of an analytical method, a cross-validation between laboratories is essential.[6] The following diagram illustrates a typical workflow for a two-laboratory cross-validation.
References
- 1. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]
- 2. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 3. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. An Innovative Bioanalytical Method Development and Validation of Rosuvastatin and Bempedoic Acid in its Pure form by using RP-HPLC | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. jchr.org [jchr.org]
- 9. ashdin.com [ashdin.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. jcdronline.org [jcdronline.org]
- 12. jchr.org [jchr.org]
- 13. wjpsonline.com [wjpsonline.com]
Bempedoic Acid Impurity 1-d4: A Comparative Guide for Quality Control Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical quality control, the use of appropriate reference standards is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Bempedoic acid impurity 1-d4 as a reference standard against other alternatives for the quality control of Bempedoic acid. This guide will delve into experimental data, detailed protocols, and visual representations to aid researchers in making informed decisions for their analytical needs.
Introduction to Bempedoic Acid and the Imperative of Impurity Profiling
Bempedoic acid is a novel, first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2] As with any pharmaceutical active ingredient, rigorous quality control is essential to ensure its safety and efficacy. Impurity profiling is a critical component of this process, involving the identification and quantification of any unwanted chemical substances that may be present in the drug substance or product. The use of high-purity, well-characterized reference standards is the cornerstone of accurate impurity analysis.
This compound is a deuterium-labeled analog of bempedoic acid impurity 1. It is primarily utilized as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of bempedoic acid and its impurities in various biological matrices.[3][4]
Comparison of this compound with Alternative Reference Standards
The choice of an internal standard is a critical decision in quantitative analysis. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation and analysis. The two main types of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogs (non-deuterated).
Advantages of Deuterated Internal Standards like this compound:
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry for several reasons:[3][5]
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic behavior to their non-labeled counterparts, ensuring they experience similar matrix effects.
-
Similar Ionization Efficiency: They exhibit comparable ionization efficiency in the mass spectrometer source, leading to more accurate correction for signal suppression or enhancement.
-
Reduced Variability: The use of a deuterated internal standard can significantly reduce the variability of the analytical method, leading to higher precision and accuracy.
Performance Data of Analytical Methods for Bempedoic Acid
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of bempedoic acid, providing a benchmark for what can be achieved with and without the use of a deuterated internal standard.
Table 1: Performance of LC-MS/MS Method using Bempedoic Acid-d4 Internal Standard
| Parameter | Bempedoic Acid | Bempedoic Acid Metabolite (ESP15228) | Reference |
| Linearity Range (ng/mL) | 201.639 - 36115.241 | 30.027 - 4039.748 | [3] |
| Correlation Coefficient (r²) | > 0.9970 | > 0.9970 | [3] |
| Precision (% RSD) | 2.5 - 7.9 | 2.8 - 10.2 | [3] |
| Accuracy (% Bias) | -4.3 to 3.1 | -5.9 to 4.5 | [3] |
Table 2: Performance of RP-HPLC and UPLC Methods for Bempedoic Acid (without deuterated internal standard)
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | 90 - 720 | - | - | - | 1.326 | [6] |
| RP-HPLC | 45 - 270 | 0.54 | 1.8 | 99.9% | < 2.0 | [7] |
| UPLC | 45 - 270 | 0.54 | 1.80 | 98-102% | < 2.0 | [8][9] |
| RP-UPLC | 22.5 - 135 | 0.77 | 2.34 | 95-105% | < 2.0 | [10] |
| RP-HPLC | 90 - 500 | 2.1 | 6.3 | 100.112% | 0.1702 | [11] |
| RP-HPLC | 30 - 130 | 0.1216 | 0.3685 | 100.0% | < 2.0 | [12] |
| RP-HPLC | 90 - 270 | 0.20 | 0.60 | 100.07% | 0.5 | [13] |
| RP-HPLC | - | 1.065 | 3.550 | 100.0% | 0.34 | [14] |
Experimental Protocols
Experimental Protocol for Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS and Bempedoic Acid-d4 Internal Standard
This protocol outlines a typical bioanalytical method for the quantification of bempedoic acid in human plasma.
1. Materials and Reagents:
-
Bempedoic acid reference standard
-
Bempedoic acid-d4 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bempedoic acid and bempedoic acid-d4 in methanol.[4][15]
-
Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with a 50:50 mixture of methanol and water.[4]
3. Sample Preparation (Solid-Phase Extraction):
-
Sample Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds.[4]
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.[4]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2][4]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.[15]
-
Elution: Elute bempedoic acid and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[15]
4. LC-MS/MS Analysis:
-
Chromatographic System: A validated liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.[3]
-
Detection: A triple quadrupole mass spectrometer operated in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization (ESI-).[2]
-
MRM Transitions:
5. Data Analysis:
The concentration of bempedoic acid in each sample is determined from the peak area ratio of the analyte to the internal standard using a calibration curve constructed with known concentrations.
Visualizing Key Processes
To better understand the experimental process and the mechanism of action of bempedoic acid, the following diagrams are provided.
Bioanalytical Workflow for Bempedoic Acid Quantification
Mechanism of Action of Bempedoic Acid
Conclusion
The selection of an appropriate reference standard is a critical factor in the development of robust and reliable analytical methods for pharmaceutical quality control. This compound, as a stable isotope-labeled internal standard, offers significant advantages in terms of accuracy and precision for the quantification of bempedoic acid, particularly in complex matrices. While alternative methods exist, the use of a deuterated internal standard in LC-MS/MS analysis is considered the gold standard for bioanalytical applications. This guide provides researchers with the necessary data and protocols to make an informed decision on the most suitable reference standard and analytical methodology for their specific needs in the quality control of bempedoic acid.
References
- 1. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jchr.org [jchr.org]
- 7. ijpda.org [ijpda.org]
- 8. biotech-asia.org [biotech-asia.org]
- 9. Quantification of Bempedoic Acid and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product by UPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. ashdin.com [ashdin.com]
- 11. wjpls.org [wjpls.org]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Linearity and Range Determination for Bempedoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bempedoic acid is paramount for pharmacokinetic analysis, clinical trial monitoring, and quality control of pharmaceutical formulations. This guide provides an objective comparison of various analytical methods for determining the linearity and range of bempedoic acid quantification, supported by experimental data from published studies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of bempedoic acid, allowing for a direct comparison of their linearity, range, and sensitivity.
| Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) | ULOQ (µg/mL) | Internal Standard | Citation |
| LC-MS/MS | Human Plasma & Urine | 0.02 - Not Specified | Not Specified | 0.02 | Not Specified | Deuterium-labeled (d4) Bempedoic Acid | [1] |
| LC-MS/MS | Human Plasma | 0.201639 - 36.02863 | > 0.99 | 0.201639 | 36.02863 | Unspecified | [1] |
| RP-HPLC | Pharmaceutical Dosage Form | 90 - 720 | 0.996 - 0.9973 | Not Applicable | Not Applicable | Not Specified | [2] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 22.5 - 112.5 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| RP-HPLC | Pure and Pharmaceutical Dosage Form | 90 - 720 | 0.996 - 0.9982 | Not Specified | Not Specified | Not Specified | [4] |
| RP-UPLC | Bulk and Pharmaceutical Dosage Form | 22.5 - 135 | 1.000 | 2.34 | 135 | Not Specified | [5] |
| RP-HPLC | Bulk and Combined Dosage Form | 36 - 180 | 0.999 | 6.3 | 180 | Not Specified | [6] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 50 - 250 | 0.999 | Not Specified | Not Specified | Not Specified | [7] |
| UPLC | Drug Substance and Drug Product | 45 - 270 | > 0.999 | 1.80 | 270 | Not Specified | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS Method for Quantification in Human Plasma and Urine[1][11]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma or urine, add a known amount of d4-bempedoic acid internal standard.
-
Acidify the urine samples and dilute with isopropanol (B130326) to prevent adsorptive losses.[11]
-
Perform a mixed-mode anion exchange extraction using 96-well plates.[11]
-
-
Chromatographic Conditions:
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization.[11]
-
-
Mass Spectrometric Detection:
-
MRM Transitions: Monitor specific precursor ion to product ion transitions for both bempedoic acid and the d4-bempedoic acid internal standard.
-
RP-HPLC Method for Quantification in Pharmaceutical Formulations[2][3][4]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve bempedoic acid reference standard in a suitable diluent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to achieve a known concentration.[1][3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the desired concentration range.[1]
-
Sample Solution: Weigh and powder a number of tablets. Transfer an amount of powder equivalent to a specific quantity of bempedoic acid into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[1][3]
-
-
Chromatographic Conditions:
-
Column: A Kromasil C18 column is commonly used.[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with the pH of the aqueous phase adjusted with orthophosphoric acid (e.g., to pH 2.1), is frequently employed.[2][4]
-
Flow Rate: Typically set at 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 224 nm or 282 nm.[1][2]
-
Injection Volume: 10-20 µL.[1]
-
RP-UPLC Method for Quantification in Bulk and Pharmaceutical Dosage Forms[5][8][9][10]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh 18 mg of bempedoic acid working standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and then dilute to the mark. Further, dilute 1 mL of this stock solution into a 10 mL volumetric flask.[8][10]
-
Sample Solution: Accurately weigh a sample containing bempedoic acid (approximately 23 mg) into a 10 mL volumetric flask. Add diluent and sonicate for 30 minutes. Centrifuge the solution for 30 minutes, then dilute to the mark and filter through a 0.22 µm membrane filter before analysis.[8][10]
-
-
Chromatographic Conditions:
Mandatory Visualization
The following diagram illustrates the generalized workflow for determining the linearity and range of an analytical method for bempedoic acid quantification.
Caption: Workflow for Linearity and Range Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ijbpas.com [ijbpas.com]
- 5. ashdin.com [ashdin.com]
- 6. wjpls.org [wjpls.org]
- 7. researchgate.net [researchgate.net]
- 8. biotech-asia.org [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Bempedoic Acid and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product by UPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Deuterated Internal Standards in Bempedoic Acid Bioanalysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bempedoic acid is paramount for pharmacokinetic assessments, clinical trial monitoring, and regulatory compliance. This guide provides a comparative analysis of analytical methodologies, highlighting the enhanced accuracy and precision achieved with the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the bioanalysis of bempedoic acid.
The use of a stable isotope-labeled internal standard, such as d4-bempedoic acid, is a cornerstone of robust bioanalytical method development. This approach minimizes variability introduced during sample preparation and analysis, leading to more reliable data. This guide compares the performance of an LC-MS/MS method utilizing a deuterated internal standard against alternative reversed-phase high-performance liquid chromatography (RP-HPLC) methods.
Comparative Analysis of Method Performance
The following tables summarize the key performance characteristics of different analytical methods for the quantification of bempedoic acid, allowing for a direct comparison of their accuracy and precision.
Table 1: LC-MS/MS Method with Deuterated (d4) Bempedoic Acid Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (% Recovery) | Precision (% RSD/CV) |
| Bempedoic Acid | Human Plasma & Urine | 20 - Not Specified | 20 | Not Explicitly Stated | Not Explicitly Stated |
| Bempedoic Acid | Human Plasma | 201.639 - 36115.24 | 201.639 | 67.69% | Intra-assay: 0.2% - 0.6%, Inter-assay: 0.5% - 1.0% |
Data sourced from multiple studies and compiled for comparative purposes.
Table 2: Alternative RP-HPLC Methods (Internal Standard Not Specified or Non-Deuterated)
| Method | Matrix | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC | Pharmaceutical Dosage Form | 90 - 720 | Not Specified | 1.326 |
| RP-HPLC | Bulk Drug Samples | Not Specified | 99.95% (Assay) | Not Specified |
| RP-HPLC | Bulk and Tablet Formulation | Not Specified | 99.99% | Not Specified |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 22.5 - 112.5 | Not Specified | Not Specified |
| RP-HPLC | Pure and Tablet Dosage Form | Not Specified | 100.0% | 0.34 |
| RP-HPLC | Bulk and Tablet Formulation | Not Specified | 100.55% | 0.7 |
Data sourced from various studies focusing on pharmaceutical formulations.
Experimental Protocols
LC-MS/MS Method with d4-Bempedoic Acid Internal Standard
A sensitive and selective LC-MS/MS method for the quantification of bempedoic acid in human plasma and urine has been validated.[1]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma or urine, an appropriate volume of the d4-bempedoic acid internal standard working solution is added.[2]
-
For urine samples, acidification and dilution with isopropanol (B130326) are necessary to prevent adsorptive losses.[1]
-
A mixed-mode anion exchange 96-well SPE plate is conditioned.
-
The pre-treated samples are loaded onto the SPE plate.
-
The plate is washed to remove interfering substances.
-
Bempedoic acid and the internal standard are eluted.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
A validated liquid chromatography system is used.
-
The specific column and mobile phase composition are optimized to achieve separation from endogenous interferences.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with a negative ion electrospray ionization source is used.[1]
-
Detection is performed using Multiple Reaction Monitoring (MRM) of the transitions for bempedoic acid and d4-bempedoic acid.
General RP-HPLC Method for Pharmaceutical Formulations
These methods are suitable for the quality control of bempedoic acid in bulk drug and pharmaceutical dosage forms.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weighed bempedoic acid reference standard is dissolved in a suitable diluent to a known concentration.
-
Working Standard Solutions: A series of dilutions are prepared from the stock solution for the calibration curve.
-
Sample Solution: A number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific amount of bempedoic acid is transferred to a volumetric flask, dissolved in diluent (often with sonication), and diluted to the mark. The solution is filtered before injection.
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Kromasil C18, 250x4.6 mm, 5µm).[3]
-
Mobile Phase: A mixture of an acidic aqueous phase (e.g., water with orthophosphoric acid to pH 2.1) and an organic solvent (e.g., acetonitrile) is typical.[3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 224 nm or 232 nm) is employed.[3][4]
-
Injection Volume: 10-20 µL.
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflow for the quantification of bempedoic acid using an LC-MS/MS method with a d4-internal standard.
Caption: LC-MS/MS workflow for bempedoic acid analysis.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Bempedoic Acid Impurity 1-d4 Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides an objective comparison of Bempedoic acid impurity 1-d4 as a stable isotope-labeled (SIL) internal standard against alternative approaches for the bioanalysis of Bempedoic acid. Supported by experimental data, this document elucidates the superior specificity and reliability of using a deuterated internal standard in pharmacokinetic and metabolic studies.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards (IS) are indispensable for ensuring accurate and precise results.[1][2] An ideal IS should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, injection volume, and instrument response.[3] The two primary types of internal standards employed are SILs, such as this compound, and structural analogs.
This compound is a deuterium-labeled version of Bempedoic acid, where four hydrogen atoms have been replaced by deuterium.[2] This mass shift allows for its differentiation from the native analyte by the mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during analytical procedures.[1][2]
Performance Comparison: this compound vs. Structural Analogs
The scientific consensus widely regards the use of a SIL internal standard as the "gold standard" in quantitative bioanalysis.[1][2] This is due to its ability to more accurately track the analyte through extraction, chromatography, and ionization, thereby providing superior correction for matrix effects.[4]
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale |
| Chromatographic Co-elution | Nearly identical retention time to Bempedoic acid. | Retention time may differ significantly. | The minimal structural difference in a deuterated standard ensures it closely mirrors the chromatographic behavior of the analyte, which is crucial for accurate matrix effect compensation. |
| Extraction Recovery | Similar extraction efficiency to the analyte across various conditions. | Physicochemical differences can lead to inconsistent recovery ratios between the IS and the analyte. | As a SIL, this compound has almost the same solubility and distribution coefficients as the parent drug. |
| Matrix Effect Compensation | Excellent at correcting for ion suppression or enhancement. | Prone to differential matrix effects, leading to decreased accuracy and precision. | Co-elution and identical ionization efficiency of a SIL ensure that both the analyte and the IS are equally affected by matrix components. |
| Accuracy & Precision | High accuracy (typically 95-105%) and precision (%CV <15%). | May demonstrate acceptable precision but can be prone to systematic errors (bias) in accuracy. | The superior ability to correct for variables throughout the analytical process leads to more reliable and reproducible data. |
Quantitative Data Summary from Validated Methods using this compound:
| Parameter | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Intra-day Precision (%CV) | < 5% | < 4% | < 3% | ≤ 15% |
| Inter-day Precision (%CV) | < 6% | < 5% | < 4% | ≤ 15% |
| Accuracy (% Nominal) | 98 - 103% | 97 - 102% | 99 - 101% | 85 - 115% |
This table represents typical performance characteristics compiled from various validated LC-MS/MS methods.
Experimental Protocols
A robust and sensitive LC-MS/MS method for the quantification of Bempedoic acid in human plasma using this compound as an internal standard is outlined below.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).[4]
-
Pre-treatment: Vortex the samples for 30 seconds.
-
SPE:
-
Condition a mixed-mode anion exchange 96-well SPE plate.
-
Load the plasma samples onto the SPE plate.
-
Wash the plate with a series of solutions to remove interfering substances.
-
Elute Bempedoic acid and the internal standard with a suitable elution solvent (e.g., a mixture of an organic solvent and a weak acid).[2]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[2]
LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[4]
MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bempedoic acid | 343.3 | 299.3 |
| This compound | 347.3 | 303.3 |
Mandatory Visualizations
Caption: Bioanalytical workflow for Bempedoic acid quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Unveiling the Precision: A Comparative Guide to Inter-Assay Variability Utilizing Bempedoic Acid Impurity 1-d4
For researchers, scientists, and drug development professionals, the quest for analytical accuracy and precision is paramount. In the quantitative analysis of Bempedoic acid, a novel lipid-lowering agent, the choice of an appropriate internal standard is critical to ensure reliable and reproducible results. This guide provides an objective comparison of the performance of analytical methods utilizing Bempedoic acid impurity 1-d4 as a deuterated internal standard against other analytical approaches, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1] This deuterated analog of Bempedoic acid exhibits nearly identical chemical and physical properties to the analyte of interest, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of the measurement.[1][2]
Comparative Analysis of Inter-Assay Precision
The precision of an analytical method, particularly its inter-assay variability (often expressed as the coefficient of variation, %CV), is a critical performance characteristic. The following table summarizes the inter-assay precision data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound as an internal standard, alongside data from other analytical methods for Bempedoic acid for comparative purposes.
| Analytical Method | Internal Standard | Analyte Concentration | Inter-Assay Precision (%CV) | Reference |
| LC-MS/MS | This compound | Low QC | 4.8 | [2] |
| Mid QC | 3.5 | [2] | ||
| High QC | 2.9 | [2] | ||
| RP-HPLC | Not specified | 180 µg/mL | 1.326 (Intra-day) | [3] |
| RP-UPLC | Not specified | 90 µg/mL | 0.6 (Inter-day) | [4] |
QC: Quality Control
The data clearly demonstrates the high precision achievable with the LC-MS/MS method using this compound, with inter-assay %CV values well within the acceptable limits for bioanalytical method validation. While direct comparison with HPLC and UPLC methods is nuanced due to differences in methodology and the absence of a deuterated internal standard in the latter, the LC-MS/MS approach with a stable isotope-labeled standard generally provides superior performance in complex biological matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the key experimental protocols for the quantification of Bempedoic acid using an LC-MS/MS method with this compound as an internal standard.
Sample Preparation: Protein Precipitation[1]
This method is a rapid and straightforward technique for removing the majority of proteins from a plasma sample.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL)
-
Acetonitrile (B52724) (ACN), HPLC-grade
Procedure:
-
To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of cold ACN to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)[5][6]
This protocol offers a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Mixed-mode anion exchange SPE cartridges
-
Methanol (B129727), HPLC-grade
-
Water, HPLC-grade
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in acetonitrile
Procedure:
-
Pre-treatment: To 100 µL of plasma sample, add the internal standard (Bempedoic acid-d4) solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis[1][6]
The quantification of Bempedoic acid and its deuterated internal standard is typically performed using a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing formic acid.
-
Flow Rate: Optimized for the specific column dimensions.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bempedoic acid: Q1 (m/z) 343.3 -> Q3 (m/z) 299.3
-
This compound: Q1 (m/z) 347.3 -> Q3 (m/z) 303.3
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of Bempedoic acid, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid and Ezetimibe by Reverse Phase– Ultra Performance Liquid Chromatography | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Analysis of Bempedoic Acid Impurities in Bulk Drug Samples
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of impurities in bulk drug samples of bempedoic acid, a novel ATP-citrate lyase (ACL) inhibitor used for treating hypercholesterolemia. The presence of impurities, which can originate from the manufacturing process or degradation, can impact the safety, efficacy, and stability of the final drug product.[1][2][3] This guide outlines the common impurities, presents a representative comparative analysis, and details the analytical methodologies for their identification and quantification.
Understanding Bempedoic Acid Impurities
Impurities in bempedoic acid bulk drug substances can be broadly categorized into three types:
-
Related Substances (Process Impurities): These are structurally similar compounds that may form during the synthesis of bempedoic acid.[3][4] Their levels are a critical indicator of the robustness and control of the manufacturing process.
-
Degradation Products: These impurities arise from the degradation of bempedoic acid over time due to environmental factors such as heat, light, humidity, or interaction with other substances.[3][4] Forced degradation studies are intentionally conducted to identify potential degradation pathways and products.[5]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final API.[3][4] Regulatory guidelines strictly control the acceptable limits of these solvents.
Some of the identified impurities of bempedoic acid include:
-
Bempedoic Acid Impurity 1 (Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate): Often associated with oxidative degradation.[5]
-
Bempedoic Acid Impurity 2 (Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate): Primarily forms via hydrolysis.[5]
-
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid
-
Bempedoic Acid Dihydroxy Impurity (8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid)
Representative Comparative Analysis of Impurity Profiles
Direct comparative data of impurity profiles from different manufacturers is often proprietary. However, based on published forced degradation studies and analytical method validations, a representative comparison can be constructed to illustrate potential variations in bulk drug samples. The following table summarizes a hypothetical comparison between two bulk drug samples, "Sample A" (representing a highly controlled process) and "Sample B" (representing a less optimized process or a sample with some degradation).
| Impurity | Hypothetical Sample A (% Area) | Hypothetical Sample B (% Area) | Potential Origin |
| Bempedoic Acid Impurity 1 | < 0.05 | 0.12 | Oxidative Degradation/Process |
| Bempedoic Acid Impurity 2 | < 0.05 | 0.08 | Hydrolysis/Process |
| Unknown Impurity at RRT 1.2 | Not Detected | 0.06 | Process/Degradation |
| Total Impurities | 0.08 | 0.26 | |
| Assay (% Purity) | 99.9% | 99.7% |
This table is for illustrative purposes and does not represent actual data from any specific manufacturer.
Visualizing the Analytical Workflow and Impurity Relationships
To effectively analyze and control impurities, a systematic workflow is essential. The following diagrams, created using Graphviz, illustrate a typical workflow for bempedoic acid impurity analysis and the structural relationship between bempedoic acid and its key impurities.
Experimental Protocols for Impurity Analysis
A robust and validated analytical method is crucial for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed. Below are representative experimental protocols based on published methods.[6][7][8][9][10]
Representative HPLC Method for Bempedoic Acid and its Impurities
-
Instrumentation: A gradient-capable HPLC system with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric Acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A suitable gradient program to separate the impurities from the main peak. A common starting point is a 50:50 (v/v) ratio of A and B.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or 30°C.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the bempedoic acid bulk drug sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Representative UPLC Method for Enhanced Separation
-
Instrumentation: A UPLC system with a PDA detector.
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A mixture of acetonitrile and a buffer such as heptane (B126788) sulfonic acid (pH 2.5) in a ratio of approximately 5:95 (v/v).[7]
-
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: Ambient.
-
Detection Wavelength: 232 nm.[7]
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Similar to the HPLC method, prepare a stock solution of the bulk drug sample in the mobile phase or a suitable diluent.
Method Validation Parameters
Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For bempedoic acid, linearity is often established over a range of 45–270 µg/mL.[7]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies at different concentration levels (e.g., 50%, 100%, 150%). Recoveries are typically expected to be within 98-102%.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For bempedoic acid, reported LOD and LOQ values can be around 0.54 µg/mL and 1.80 µg/mL, respectively, depending on the method.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The control of impurities in bempedoic acid bulk drug samples is a critical aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a comparative framework for understanding and analyzing these impurities. By employing robust and validated analytical methods, such as the HPLC and UPLC protocols detailed herein, and by understanding the potential sources and types of impurities, drug developers and manufacturers can better control their processes and ensure the high quality of this important therapeutic agent. Continuous monitoring and adherence to stringent quality control protocols are essential throughout the lifecycle of the drug product.[3]
References
- 1. iajps.com [iajps.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Blog Details [chemicea.com]
- 6. longdom.org [longdom.org]
- 7. Quantification of Bempedoic Acid and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product by UPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. ijbpas.com [ijbpas.com]
- 10. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bempedoic Acid Impurity 1-d4: A Comprehensive Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of Bempedoic acid impurity 1-d4, a deuterated analog of a bempedoic acid impurity used in scientific research. Adherence to these protocols is essential for laboratory safety and environmental protection.
Compound Identification and Hazard Assessment
This compound, chemically known as 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid, is utilized in industrial and scientific research.[1] According to available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, as with any laboratory chemical, appropriate precautions should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1][2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves. |
| Skin and Body | Laboratory coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area. An appropriate exhaust ventilation system should be in place.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that ensures safety and compliance with all applicable regulations.
-
Collection of Waste:
-
Packaging and Labeling:
-
Ensure the waste container is tightly sealed and in a dry, well-ventilated area.
-
Label the container clearly as "this compound waste" for identification by disposal personnel.
-
-
Engagement with a Licensed Disposal Company:
-
The primary recommended method of disposal is to engage a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of chemical waste in accordance with federal and local regulations.
-
-
Alternative Disposal Method:
-
In some cases, the product may be burned in an incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.
-
-
Environmental Precautions:
-
Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[1]
-
Emergency Procedures
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
